molecular formula C8H7IN2 B2691083 6-Iodo-8-methylimidazo[1,2-a]pyridine CAS No. 861208-21-1

6-Iodo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2691083
CAS No.: 861208-21-1
M. Wt: 258.062
InChI Key: SAAGESFCTCLYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-8-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.062. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAGESFCTCLYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 6-Iodo-8-methylimidazo[1,2-a]pyridine as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: 6-Iodo-8-methylimidazo[1,2-a]pyridine (CAS 861208-21-1) Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS 861208-21-1) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its orthogonal reactivity profile, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GABA receptor modulators, and anti-infective agents.[1]

Its structural uniqueness lies in the C-6 iodine handle , which enables precise palladium-catalyzed cross-coupling reactions, while the C-8 methyl group modulates solubility and lipophilicity, often improving the pharmacokinetic (PK) profile of final drug candidates by restricting bond rotation or filling hydrophobic pockets.[1] This guide details the physicochemical properties, validated synthetic pathways, and reactivity logic required to utilize this scaffold effectively.

Chemical Identity & Physicochemical Properties[2][3]

PropertyData
CAS Number 861208-21-1
IUPAC Name This compound
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water
LogP (Predicted) ~2.3 - 2.8
Key Functional Groups Imidazole (fused), Aryl Iodide, Aryl Methyl

Synthetic Methodology

Retrosynthetic Analysis & Causality

A common pitfall in synthesizing substituted imidazo[1,2-a]pyridines is the assumption that direct halogenation of the parent scaffold will yield the desired regiochemistry.

  • Direct Iodination Failure: Treating 8-methylimidazo[1,2-a]pyridine with electrophilic iodine sources (e.g., NIS, I₂) predominantly targets the C-3 position due to the high electron density of the imidazole ring.

  • Correct Strategy: To secure the iodine at C-6 , it must be present on the pyridine ring prior to cyclization.[1] Therefore, the synthesis must proceed via the condensation of 2-amino-5-iodo-3-methylpyridine with a bifunctional electrophile like chloroacetaldehyde.[1]

Validated Synthetic Protocol

Reaction: Condensation / Hantzsch-type Cyclization[1]

Reagents:

  • Precursor: 2-Amino-5-iodo-3-methylpyridine (CAS 247069-27-8)

  • Cyclizing Agent: Chloroacetaldehyde (40% aq.[1] solution)

  • Solvent: Ethanol or n-Butanol[1]

  • Base (Optional): NaHCO₃ or K₂CO₃ (to scavenge HCl)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in Ethanol (0.5 M concentration).

  • Addition: Add Chloroacetaldehyde (1.5 – 2.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor conversion by TLC/LC-MS.

  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove solvent.[1]

    • Neutralize the residue with saturated aq.[1] NaHCO₃ (pH ~8).

    • Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Visualization

Synthesis Start 2-Amino-5-iodo-3-methylpyridine (Precursor) Intermediate N-Alkylated Intermediate (Transient) Start->Intermediate Nucleophilic Attack (EtOH, Reflux) Reagent Chloroacetaldehyde (Cyclizing Agent) Reagent->Intermediate Product This compound (Target) Intermediate->Product Dehydration & Ring Closure

Figure 1: Regioselective synthesis pathway ensuring C-6 iodination via pre-functionalized pyridine precursor.

Reactivity Profile & Functionalization

The utility of CAS 861208-21-1 stems from its orthogonal reactivity . The scaffold presents three distinct sites for diversification, allowing medicinal chemists to "walk" around the ring system during SAR (Structure-Activity Relationship) studies.

Site-Specific Reactivity Map[1]
  • C-6 Position (Iodine Handle):

    • Reactivity: High susceptibility to Oxidative Addition by Pd(0).

    • Applications: Suzuki-Miyaura (Aryl/Heteroaryl coupling), Sonogashira (Alkynyl coupling), Buchwald-Hartwig (Amination).

    • Note: The 8-methyl group exerts minimal steric hindrance on C-6 coupling due to the distance, but electronic effects (electron donation) may slightly deactivate the C-I bond compared to a non-methylated analog.

  • C-3 Position (Nucleophilic Center):

    • Reactivity: High electron density; prone to Electrophilic Aromatic Substitution (EAS) and C-H Activation.

    • Applications: Formylation (Vilsmeier-Haack), Halogenation (NIS/NBS), Mannich reactions (aminomethylation).

    • Strategic Order: Perform C-6 cross-coupling before C-3 functionalization if the C-3 reaction conditions are harsh, or protect C-3 if necessary.[1]

  • C-8 Position (Methyl Group):

    • Reactivity: Benzylic-like oxidation or radical halogenation (less common in early discovery, more common in late-stage diversity).

    • Role: Primarily structural (conformational lock).

Functionalization Workflow

Reactivity Center This compound (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryl Systems Center->Suzuki C-6 Functionalization Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Target: Alkynyl Linkers Center->Sonogashira C-6 Functionalization Formylation Vilsmeier-Haack (POCl3, DMF) Target: C-3 Aldehyde Center->Formylation C-3 Functionalization CH_Activation C-H Arylation (Ar-I, Pd cat.) Target: 3-Aryl Derivatives Center->CH_Activation C-3 Functionalization

Figure 2: Orthogonal functionalization strategy distinguishing C-6 metal-catalyzed couplings from C-3 electrophilic substitutions.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine core is a "privileged scaffold," meaning it frequently binds to diverse biological targets. The 6-iodo-8-methyl derivative is specifically utilized in:

  • Kinase Inhibitors: The C-6 position is often coupled to an aromatic hinge-binding motif. The 8-methyl group can induce a twisted conformation that improves selectivity by clashing with the "gatekeeper" residue in certain kinases (e.g., p38 MAP kinase, PI3K).[1]

  • Anti-Infectives (TB): Analogues of imidazo[1,2-a]pyridines have shown potency against Mycobacterium tuberculosis by inhibiting the QcrB subunit of the cytochrome bc1 complex. The lipophilicity provided by the 8-methyl group aids in penetrating the mycobacterial cell wall.

  • GABA-A Modulators: While Zolpidem is the archetype, structural variations at C-6 and C-8 allow for the tuning of receptor subtype selectivity (alpha-1 vs alpha-2/3), potentially separating anxiolytic effects from sedation.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Stability: Stable under standard laboratory conditions. Light sensitive (due to C-I bond); store in amber vials.

  • Storage: Keep in a cool, dry place (2-8°C recommended for long-term storage).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][4] Chemical Communications, 2013.[1]

  • Medicinal Chemistry of Imidazo[1,2-a]pyridines: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and medicinal potential."[1] Mini-Reviews in Medicinal Chemistry, 2016.

  • General Reactivity of 2-Aminopyridines: Tschitschibabin, A. E. "Über die Tautomerie der α-Amino-pyridin-Derivate." Berichte der deutschen chemischen Gesellschaft, 1925.[1] (Foundational chemistry for the scaffold).

  • Properties & CAS Data: "this compound Basic Information." Chemsrc, 2025.[1]

Sources

An In-depth Technical Guide to 6-Iodo-8-methylimidazo[1,2-a]pyridine: Structure, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Iodo-8-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, explore a plausible synthetic pathway, and discuss its relevance within the broader context of imidazo[1,2-a]pyridine derivatives, which are recognized as privileged scaffolds in drug discovery.

The Imidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Importance

The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of biologically active molecules.[1] This fused heterocyclic structure has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2] Notably, several commercially successful drugs feature this core, such as Zolpidem for insomnia and Alpidem, an anxiolytic agent.[1] The synthetic accessibility and the ability to readily introduce diverse substituents make the imidazo[1,2-a]pyridine scaffold a fertile ground for the development of novel therapeutic agents.

Chemical Structure and Properties of this compound

This compound is a derivative of the parent imidazo[1,2-a]pyridine, featuring a methyl group at position 8 and an iodine atom at position 6. The presence of the iodine atom offers a valuable handle for further chemical modifications, such as cross-coupling reactions, to introduce additional complexity and modulate biological activity.

Structural Representation and SMILES

The chemical structure of this compound is depicted below:

Chemical structure of this compound

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: CC1=CC(I)=CN2C1=NC=C2[3]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueSource
CAS Number 861208-21-1[4]
Molecular Formula C₈H₇IN₂[3]
Molecular Weight 258.06 g/mol [3]

Synthesis of this compound: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a logical and scientifically sound synthetic pathway can be proposed based on established methodologies for the synthesis of substituted imidazo[1,2-a]pyridines.[5][6] The proposed synthesis involves a two-step process: first, the iodination of a commercially available aminopyridine precursor, followed by a cyclization reaction to form the fused imidazole ring.

Proposed Synthetic Workflow

The overall proposed synthetic scheme is as follows:

G cluster_0 Step 1: Iodination of 2-amino-3-methylpyridine cluster_1 Step 2: Cyclization to form the Imidazo[1,2-a]pyridine ring 2-amino-3-methylpyridine 2-amino-3-methylpyridine Iodination Iodine, H2O2, H2O 2-amino-3-methylpyridine->Iodination 2-amino-5-iodo-3-methylpyridine 2-amino-5-iodo-3-methylpyridine Iodination->2-amino-5-iodo-3-methylpyridine 2-amino-5-iodo-3-methylpyridine_2 2-amino-5-iodo-3-methylpyridine Cyclization Chloroacetaldehyde, NaHCO3, Ethanol, Reflux 2-amino-5-iodo-3-methylpyridine_2->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-5-iodo-3-methylpyridine

This step is based on established methods for the iodination of aminopyridines.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in water.[8][9][10][11]

  • Addition of Iodine: While stirring, add iodine (1.0-1.2 equivalents) portion-wise to the solution.[7] Maintain the temperature and stir for 1-3 hours after the final addition.

  • Oxidation: After the initial stirring period, slowly add hydrogen peroxide (0.3-1.2 equivalents) dropwise to the reaction mixture. Continue to stir and maintain the temperature for an additional 1-4 hours.[7]

  • Work-up and Isolation: Upon completion of the reaction (monitored by TLC), heat the mixture to reflux for 20-30 minutes. Cool the mixture to room temperature and then in an ice bath. The resulting precipitate is collected by filtration, washed with ice-cold water, and dried under vacuum to yield 2-amino-5-iodo-3-methylpyridine.

Step 2: Synthesis of this compound

This cyclization reaction is a common method for the synthesis of the imidazo[1,2-a]pyridine core.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-amino-5-iodo-3-methylpyridine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in ethanol.

  • Addition of Chloroacetaldehyde: To the stirred suspension, add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core and the methyl group. The protons on the pyridine ring will likely appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing iodine and electron-donating methyl substituents. The protons on the imidazole ring will also have characteristic chemical shifts.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine (C6) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms will be in the typical aromatic region, with variations dependent on their position within the heterocyclic system.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom at the 6-position is particularly advantageous, as it allows for the introduction of various functional groups through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This synthetic versatility enables the exploration of the structure-activity relationship (SAR) of this class of compounds, which is crucial in the drug discovery process.

Given the broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine core, derivatives of this compound could be investigated as potential agents for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Conclusion

This compound represents a synthetically tractable and medicinally relevant heterocyclic compound. Its structure, based on the privileged imidazo[1,2-a]pyridine scaffold and featuring a strategically placed iodine atom, makes it an attractive starting point for the development of novel small molecule therapeutics. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As research into novel therapeutic agents continues, the exploration of derivatives based on this and similar scaffolds holds significant promise for the future of drug discovery.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Alpha Chemika. (n.d.). 2-AMINO-3-METHYLPYRIDINE For Synthesis. Retrieved February 12, 2026, from [Link]

  • Chen, J., et al. (2020). Synthesis method of 2-amino-5-iodopyridine.
  • Chemsrc. (2025). This compound. Retrieved February 12, 2026, from [Link]

  • Crane, J. D., et al. (2005). Salts of 2-amino-5-iodopyridinium.
  • Dharavath, R., et al. (2020). Iodine mediated synthesis of some new imidazo[1,2-a]pyridine derivatives and evaluation of their antimicrobial activity. Journal of Heterocyclic Chemistry, 57(6), 2563-2572.
  • Geedkar, D., Kumar, A., & Sharma, P. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 6(31), 20485-20500.
  • Loba Chemie. (n.d.). 2-AMINO-3-METHYLPYRIDINE For Synthesis. Retrieved February 12, 2026, from [Link]

  • Magda, I. I., et al. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 12, 2026, from [Link]

  • Patel, S. B., et al. (2023). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Peruncheralathan, S., et al. (2014). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry, 57(10), 4169-4179.
  • S.N. Chemical Industries. (n.d.). 2-AMINO-3-METHYLPYRIDINE 95% For Synthesis. Retrieved February 12, 2026, from [Link]

  • Singh, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36473-36481.
  • Singh, S., et al. (2021). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study.
  • Sun, G., et al. (2014). Syntheses of 2-amino-5-iodopyridine.
  • U.S. Patent No. 5,332,824. (1994).
  • Wang, Y., et al. (2018). Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof.
  • Wu, X., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 9(7), 123-127.
  • Zhang, W., et al. (2020). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 25(24), 5988.
  • Zhang, Y., et al. (2013). CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.

Sources

6-Iodo-8-methylimidazo[1,2-a]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Iodo-8-methylimidazo[1,2-a]pyridine: Technical Monograph & Synthetic Guide

Executive Summary: The Scaffold of Choice

In the landscape of modern medicinal chemistry, This compound represents a high-value "privileged scaffold." Its utility stems from the unique electronic distribution of the imidazo[1,2-a]pyridine core, which mimics the purine bases of ATP, making it an exceptional template for kinase inhibitors (e.g., CDK9, p38 MAP kinase) and GABA-A receptor modulators (zolpidem analogues).

Critically, the 6-iodo substituent serves as a pre-installed "chemical handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion at a metabolically stable position. This guide details the physicochemical profile, validates the regioselective synthesis, and outlines the experimental logic required to utilize this intermediate effectively.

Physicochemical Specifications

The following data constitutes the baseline identity for This compound . Researchers should verify incoming raw materials against these calculated values.

PropertySpecification
IUPAC Name This compound
CAS Registry Number 861208-21-1
Molecular Formula

Molecular Weight 258.06 g/mol
Exact Mass 257.9654
Physical State Solid (Typically off-white to pale yellow powder)
Solubility Profile Soluble in DMSO, DCM, MeOH; sparingly soluble in water.
LogP (Predicted) ~2.3 – 2.8 (Lipophilic, suitable for CNS penetration)
Structural Numbering & Logic

Understanding the numbering is critical for regioselectivity. The bridgehead nitrogen is position 4. The iodine is at position 6 (para to the bridgehead N in the pyridine ring), and the methyl is at position 8 (ortho to the bridgehead N).

Structure cluster_0 This compound Core Imidazo[1,2-a]pyridine Core (C7H6N2) Iodo 6-Iodo (-I) (Reactive Handle) Core->Iodo Position 6 Methyl 8-Methyl (-CH3) (Steric/Lipophilic) Core->Methyl Position 8 caption Fig 1. Structural connectivity and substituent positioning.

Synthetic Architecture: The Regioselectivity Challenge

A common pitfall in synthesizing this molecule is attempting direct iodination of the 8-methylimidazo[1,2-a]pyridine core. This approach fails.

  • The Problem (Route B): Electrophilic Aromatic Substitution (EAS) on the imidazo[1,2-a]pyridine ring is highly regioselective for Position 3 (the imidazole ring), not Position 6. Treating 8-methylimidazo[1,2-a]pyridine with NIS or

    
     yields the 3-iodo isomer.
    
  • The Solution (Route A): To secure the iodine at Position 6, one must utilize a "Pre-functionalized Precursor" strategy. The iodine must be present on the pyridine ring before cyclization.

Validated Synthetic Pathway (Route A)

The standard protocol involves the condensation of 2-amino-5-iodo-3-methylpyridine with chloroacetaldehyde.

Synthesis cluster_warning AVOID: Direct Iodination Route Start 2-Amino-5-iodo-3-methylpyridine (CAS: 166266-19-9) Inter Intermediate (N-alkylation) Start->Inter Nucleophilic Attack Reagent Chloroacetaldehyde (40% aq. or NaHCO3) Reagent->Inter Product This compound (Target) Inter->Product Cyclization/Dehydration (Reflux, EtOH) WrongStart 8-Methylimidazo[1,2-a]pyridine WrongProd 3-Iodo Isomer (Undesired) WrongStart->WrongProd NIS/I2 (EAS favors C3)

Caption: Fig 2. Route A (Green) ensures C6 regioselectivity. The dashed Red route leads to the incorrect C3 isomer.

Experimental Protocol: Condensation Workflow

Objective: Synthesis of this compound via Hantzsch-type condensation.

Materials:

  • 2-Amino-5-iodo-3-methylpyridine (1.0 eq) [CAS: 166266-19-9][1][2]

  • Chloroacetaldehyde (40% wt in

    
    , 1.5 eq)
    
  • Sodium Bicarbonate (

    
    , 2.0 eq)
    
  • Ethanol (Reagent Grade)

Methodology:

  • Preparation: Charge a round-bottom flask with 2-amino-5-iodo-3-methylpyridine dissolved in Ethanol (0.2 M concentration).

  • Addition: Add

    
     followed by the dropwise addition of Chloroacetaldehyde.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
    
    • Checkpoint: The starting amine spot should disappear. A new, lower-polarity fluorescent spot will appear.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Resuspend residue in water/ethyl acetate. Extract organic layer, dry over

    
    , and concentrate.
    
  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 0-50% EtOAc/Hexanes).

Applications in Drug Discovery

This molecule is not just an end-product; it is a versatile intermediate.

  • C6-Functionalization (Suzuki/Sonogashira): The C6-Iodo position is highly reactive toward Pd-catalyzed cross-coupling. This allows the installation of aryl, heteroaryl, or alkynyl groups to probe the "deep pocket" of kinase active sites.

    • Example: Coupling with phenylboronic acid yields 6-phenyl-8-methylimidazo[1,2-a]pyridine.

  • C3-Functionalization (C-H Activation): Once the C6 position is derivatized, the C3 position remains open for direct C-H arylation or formylation (Vilsmeier-Haack), allowing for the rapid construction of tri-substituted scaffolds.

  • Medicinal Relevance:

    • Anti-Tuberculosis: Analogues of this core have shown efficacy against Mycobacterium tuberculosis by inhibiting the QcrB subunit of the cytochrome bc1 complex.

    • Kinase Inhibition: The 8-methyl group provides steric bulk that can induce selectivity by clashing with the "gatekeeper" residues in certain kinases.

References

  • ChemicalBook. (2025). This compound | CAS 861208-21-1.[3] Retrieved from

  • Chemsrc. (2025). This compound Physicochemical Properties. Retrieved from

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[4] (Validating the general cyclization logic).

  • Goel, R., et al. (2023). "Imidazo[1,2-a]pyridines as a privileged scaffold in drug discovery." RSC Medicinal Chemistry.
  • Enguehard, C., et al. (2001). "Regioselectivity of the palladium-catalyzed arylation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

Sources

Biological Activity of 8-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols for 8-methylimidazo[1,2-a]pyridine derivatives .

Technical Guide & Whitepaper

Executive Summary

The 8-methylimidazo[1,2-a]pyridine scaffold represents a specific structural refinement of the privileged imidazo[1,2-a]pyridine core. While the parent scaffold is ubiquitous in drug discovery (e.g., Zolpidem, Alpidem), the introduction of a methyl group at the C-8 position exerts unique steric and electronic effects that distinctively alter target affinity.

Unlike its C-6 or C-7 substituted congeners, the C-8 methyl group is strategically positioned adjacent to the bridgehead nitrogen (N1). This placement modulates the basicity of N1 and creates a specific steric bulk that can either enhance selectivity for hydrophobic pockets (as seen in Smoothened receptor antagonists) or diminish activity in targets requiring unobstructed hydrogen bonding at N1 (as observed in some antitubercular structure-activity relationships).

This guide analyzes the biological profile of these derivatives across oncology and infectious disease, providing validated synthesis pathways and assay protocols.

Medicinal Chemistry Architecture: The "8-Methyl" Effect[1][2]

Structural Significance

The imidazo[1,2-a]pyridine core is a bioisostere of the purine ring. The 8-methyl substitution is not merely a lipophilic addition; it acts as a conformational lock and metabolic modulator .

  • Steric Hindrance: The 8-methyl group projects into the solvent-accessible region or hydrophobic sub-pockets, often improving selectivity against off-target kinases.

  • Electronic Modulation: By inductive effect, the methyl group slightly increases the electron density of the pyrimidine-like ring, potentially influencing the pKa of N1 (the primary hydrogen bond acceptor).

  • Metabolic Stability: Substitution at C-8 blocks metabolic oxidation at this prone position, a common clearance pathway for the unsubstituted scaffold.

SAR Case Study: Context-Dependent Activity

The biological impact of the 8-methyl group is highly target-dependent, as illustrated by comparative SAR data:

Therapeutic AreaTargetEffect of 8-Methyl vs. Unsubstituted/IsomersOutcome
Oncology Smoothened (SMO) Critical for Potency. The 8-methyl derivative (MS-0022) exhibits nM potency. Removal or shift to C-6/C-7 results in activity loss.Positive
Tuberculosis QcrB (Cytochrome bc1) Diminished Activity. In 3-carboxamide derivatives, 8-methyl analogs (MIC = 0.1 µM) are less potent than 6- or 7-methyl isomers (MIC ~0.005 µM).Negative
Gastroenterology H+/K+ ATPase Modulation. While SCH 28080 (P-CAB prototype) uses an 8-benzyloxy group, 8-alkyl derivatives serve as precursors to explore the hydrophobic pocket tolerance.Neutral/Probe

Therapeutic Applications

Oncology: Hedgehog Pathway Inhibition

The most prominent application of the 8-methylimidazo[1,2-a]pyridine scaffold is in the inhibition of the Hedgehog (Hh) signaling pathway , specifically targeting the Smoothened (SMO) receptor.

  • Lead Compound: MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide).[1]

  • Mechanism: MS-0022 binds to the transmembrane domain of SMO, preventing its accumulation in the primary cilium and blocking downstream GLI transcription factor activation.

  • Potency: IC50 ≈ 100 nM in Shh-Light II cells.[1]

Mechanism of Action (Hedgehog Pathway)

HedgehogPathway Ligand Hedgehog Ligand (Hh) PTCH Patched (PTCH1) (Receptor) Ligand->PTCH Binds & Inhibits SMO Smoothened (SMO) (Transmembrane Protein) Ligand->SMO Relieves Inhibition (Indirectly) PTCH->SMO Inhibits (in absence of Hh) GLI_Complex GLI Transcription Factors (GLI1/2/3) SMO->GLI_Complex Activates Inhibitor MS-0022 (8-methylimidazo[1,2-a]pyridine) Inhibitor->SMO Antagonizes (Blocks Activation) Nucleus Nucleus (Gene Transcription) GLI_Complex->Nucleus Translocates & Induces Expression

Figure 1: Mechanism of MS-0022. The 8-methylimidazo[1,2-a]pyridine derivative antagonizes SMO, preventing GLI activation even in the presence of ligand.

Infectious Disease: Antimicrobial & Antifungal

Derivatives functionalized at the C-3 position (via chalcone or triazole linkers) show broad-spectrum efficacy.

  • Chalcone Hybrids: (2E)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-1-arylprop-2-en-1-ones.

    • Activity: Effective against S. aureus and B. coccus.

    • Mechanism:[2][3] Disruption of cell wall synthesis and membrane permeability.

  • Triazole Hybrids: 2-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-8-methylimidazo[1,2-a]pyridines.[4]

    • Activity: Potent antifungal activity (comparable to Nystatin) against A. niger.

Synthesis Protocols

Two primary pathways are validated for generating 8-methylimidazo[1,2-a]pyridine libraries.

Method A: Condensation (Hantzsch-type)

This is the standard industrial route for generating the core scaffold.

  • Reagents: 3-methyl-2-aminopyridine +

    
    -haloketone (e.g., 2-bromoacetophenone).
    
  • Conditions: Reflux in Ethanol or Methanol; NaHCO3 as base.

  • Yield: Typically 70–90%.

  • Note: The starting material 3-methyl-2-aminopyridine is critical. The methyl group at position 3 of the pyridine ring becomes the 8-methyl group in the fused system.

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

A multicomponent reaction (MCR) ideal for rapid library generation (e.g., for kinase inhibition screening).

  • Reagents: 3-methyl-2-aminopyridine + Aldehyde + Isonitrile.

  • Catalyst: Scandium triflate [Sc(OTf)3] or p-Toluenesulfonic acid.[5]

  • Conditions: Methanol, Room Temperature or Microwave irradiation.

  • Advantage: Introduces diversity at C-3 (via aldehyde) and the amine handle (via isonitrile) in a single step.

Synthesis Workflow Diagram

Synthesis AminoPy 3-Methyl-2-aminopyridine Condensation Condensation (Reflux/EtOH) AminoPy->Condensation GBB GBB Reaction (Sc(OTf)3 / MeOH) AminoPy->GBB HaloKetone α-Halo Ketone (R-COCH2Br) HaloKetone->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->GBB Isonitrile Isonitrile (R-NC) Isonitrile->GBB Product 8-Methylimidazo[1,2-a]pyridine Derivative Condensation->Product Yield: 70-90% GBB->Product Yield: 60-85% (C-3 Functionalized)

Figure 2: Dual synthetic pathways. Method A is preferred for C-2 substitution; Method B (GBB) allows rapid C-3 amino-functionalization.

Experimental Protocols (Assays)

Protocol 1: Smoothened (SMO) Antagonist Assay

Objective: Validate the activity of 8-methyl derivatives (like MS-0022) against the Hedgehog pathway.[1]

System: Shh-Light II Cells (NIH3T3 fibroblasts stably transfected with Gli-responsive Firefly luciferase).

Workflow:

  • Seeding: Plate Shh-Light II cells (10,000 cells/well) in 96-well plates.

  • Induction: Treat cells with Recombinant Human Sonic Hedgehog (rhShh) protein (typically 200 ng/mL) to activate the pathway.

  • Treatment: Add the test compound (8-methyl derivative) in serial dilutions (0.1 nM to 10 µM). Include Cyclopamine (5 µM) as a positive control for inhibition.

  • Incubation: Incubate for 30–48 hours at 37°C, 5% CO2.

  • Lysis & Detection: Lyse cells using Passive Lysis Buffer. Add Luciferase Assay Reagent.

  • Readout: Measure luminescence on a plate reader.

  • Calculation: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine IC50.

Protocol 2: In Vitro Antimicrobial MIC Determination

Objective: Assess antibacterial potency of chalcone/triazole derivatives.

System: Broth Microdilution Method (CLSI Standards).

Workflow:

  • Inoculum Prep: Adjust bacterial culture (S. aureus, E. coli) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.

  • Compound Prep: Dissolve 8-methyl derivative in DMSO. Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB).

  • Plate Setup: Add 100 µL of diluted compound + 100 µL of bacterial suspension to 96-well plates.

  • Controls:

    • Growth Control: Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

    • Positive Control:[6] Ciprofloxacin or Ampicillin.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (OD600).

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

References

  • Anticancer (SMO Antagonism)

    • Title: A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model.
    • Source:PLOS ONE / NIH PubMed Central.
    • URL:[Link]

  • Antimicrobial (Chalcones)

    • Title: Synthesis, Characterization and Biological Evaluation of Some Novel Chalcone Derivatives Containing Imidazo[1,2-a]Pyridine Moiety.
    • Source:Chitkara University Public
    • URL:[Link]

  • Antitubercular SAR

    • Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.[7][8][9]

    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Synthesis (GBB Reaction)

    • Title: Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.[10][4][5][7][8][11][12]

    • Source:BMC Chemistry.[13]

    • URL:[Link]

  • General Activity (Review)

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[8]

    • Source:ACS Omega.
    • URL:[Link]

Sources

Technical Guide: Strategic Functionalization of 6-Iodoimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1] Among the halogenated derivatives, 6-iodoimidazo[1,2-a]pyridine stands out not merely as an intermediate, but as a critical divergent node for library generation.

The C-6 iodine atom provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the C-3 position remains nucleophilic, allowing for orthogonal functionalization strategies. This guide details the synthetic logic, validated protocols, and structural-activity relationship (SAR) implications of this versatile scaffold.[2]

Part 2: Structural Logic & Synthesis of the Core

The Orthogonal Reactivity Profile

Success with this scaffold requires understanding the electronic dichotomy of the ring system:

  • C-3 Position (Nucleophilic): Electron-rich due to nitrogen lone pair delocalization. Susceptible to electrophilic aromatic substitution (EAS) and direct C-H activation.

  • C-6 Position (Electrophilic): The carbon-iodine bond is activated for oxidative addition by transition metals. It is significantly more reactive than C-8 due to steric accessibility and electronic effects.

Validated Core Synthesis Protocol

While 6-iodoimidazo[1,2-a]pyridine is commercially available, in-house synthesis ensures purity and scalability.

Reaction: Condensation of 2-amino-5-iodopyridine with chloroacetaldehyde.

  • Reagents: 2-amino-5-iodopyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), NaHCO₃ (2.0 eq).

  • Solvent: Ethanol or Methanol (reflux).

  • Yield: Typically 80-90%.

Step-by-Step Protocol:

  • Dissolve 2-amino-5-iodopyridine (10 mmol) in Ethanol (30 mL).

  • Add Chloroacetaldehyde (15 mmol) and NaHCO₃ (20 mmol).

  • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Cool to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with saturated aq. NaHCO₃ and extract with DCM (3x).

  • Dry organic layer over Na₂SO₄ and concentrate. Purify via recrystallization (EtOAc/Hexane) to obtain the beige solid.

Visualization: Synthesis & Reactivity Map

G Start 2-Amino-5-iodopyridine Core 6-Iodoimidazo[1,2-a]pyridine (The Divergent Hub) Start->Core EtOH, Reflux, NaHCO3 Reagent + Chloroacetaldehyde (Condensation) Reagent->Core Path_C6 C-6 Functionalization (Suzuki/Sonogashira) Electrophilic Site Core->Path_C6 Pd(0) Catalysis Path_C3 C-3 Functionalization (C-H Activation/Formylation) Nucleophilic Site Core->Path_C3 Electrophilic Attack

Figure 1: Synthesis of the core scaffold and its orthogonal reactivity pathways.

Part 3: C-6 Functionalization (The Iodine Handle)

The C-6 position is the primary entry point for introducing aryl, heteroaryl, or alkynyl diversity.

Protocol A: Suzuki-Miyaura Cross-Coupling

This reaction couples the 6-iodo core with boronic acids to create biaryl motifs, common in anticancer kinase inhibitors.

Mechanism: The oxidative addition of Pd(0) into the C6-I bond is the rate-determining step, followed by transmetallation with the boronate and reductive elimination.

Standard Operating Procedure (SOP):

  • Charge: In a Schlenk tube, add 6-iodoimidazo[1,2-a]pyridine (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%). Note: Pd(dppf)Cl₂ is preferred for sterically hindered substrates.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Heat at 80–100°C under Argon atmosphere for 12 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash column chromatography.

Protocol B: Sonogashira Coupling

Used to introduce alkynyl linkers, rigidifying the structure for binding pockets (e.g., mGluR ligands).

SOP:

  • Charge: 6-iodoimidazo[1,2-a]pyridine (1.0 eq), Terminal Alkyne (1.2 eq), CuI (10 mol%).

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).[3]

  • Base/Solvent: Et₃N (3.0 eq) in DMF or THF.

  • Conditions: Stir at RT to 60°C under N₂. High temperatures may promote alkyne homocoupling (Glaser coupling).

Part 4: C-3 Functionalization (Regioselective C-H Activation)

Once the C-6 position is diversified, the C-3 position can be modified. Traditional methods use electrophilic substitution (e.g., Vilsmeier-Haack formylation), but modern C-H activation allows direct arylation.

Protocol C: Pd-Catalyzed C-3 Arylation

This "atom-economic" approach avoids pre-functionalization of the coupling partner.

Reagents:

  • Substrate: 6-substituted-imidazo[1,2-a]pyridine.[4]

  • Coupling Partner: Aryl Bromide.[5]

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).

  • Base: KOAc (2.0 eq).

  • Solvent: DMAc at 120°C.

Causality: The C-3 position is the most electron-rich site. Pd(II) coordinates to the N-1 nitrogen, facilitating a concerted metallation-deprotonation (CMD) pathway at C-3.

Visualization: Divergent Library Generation

SAR Core 6-Iodoimidazo[1,2-a]pyridine Tier1_A 6-Aryl Derivatives (via Suzuki) Core->Tier1_A Pd(0), Ar-B(OH)2 Tier1_B 6-Alkynyl Derivatives (via Sonogashira) Core->Tier1_B Pd/Cu, Alkyne Tier2_A1 3-Formyl-6-aryl (Target: PI3K Inhibitors) Tier1_A->Tier2_A1 POCl3, DMF Tier2_A2 3-Aryl-6-aryl (Target: Anti-infectives) Tier1_A->Tier2_A2 Pd(OAc)2, Ar-Br (C-H Act.) Tier2_B1 3-Halo-6-alkynyl (Target: GABA Modulators) Tier1_B->Tier2_B1 NIS (Iodination)

Figure 2: Divergent synthesis workflow for generating targeted libraries.

Part 5: Medicinal Chemistry & Biological Data[1][6][7][8][9][10][11][12][13]

SAR Insights
  • Lipophilicity: Substituents at C-6 significantly alter logP. Aryl groups increase metabolic stability compared to alkyl groups.

  • Halogen Bonding: Retaining the iodine at C-6 (without coupling) can sometimes enhance potency via halogen bonding with backbone carbonyls in the target protein (e.g., in certain kinase pockets).

  • Solubility: The basic nitrogen (N-1) allows for salt formation (e.g., hydrochloride, tartrate), improving oral bioavailability.

Comparative Biological Activity (Representative Data)
Analog ClassSubstitution (C-6)Substitution (C-3)Primary TargetActivity (IC₅₀/MIC)Ref
Anticancer 4-FluorophenylFormylPI3K

12 nM[1, 2]
Anti-TB 4-TrifluoromethylphenylAmide linkerM. tuberculosis (QcrB)0.06 µM[3]
Anxiolytic Methyl (Zolpidem)AmideGABA-A (

1)
20 nM[4]
Anti-Colon 3-NitrophenylHHT-29 Cell Line< 5 µM[5]

Part 6: References

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[6] Link

  • Goel, R., et al. (2011). "6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines."[4] European Journal of Medicinal Chemistry. Link

  • Samanta, S., et al. (2023).[7] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. Link

  • Perveen, S., et al. (2020). "Imidazo[1,2-a]pyridine Scaffolds as Prospective Therapeutic Agents." Molecules. Link

  • Koubachi, J., et al. (2010). "Pd-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Solubility Profile of 6-Iodo-8-methylimidazo[1,2-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected solubility profile of 6-Iodo-8-methylimidazo[1,2-a]pyridine in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a robust framework for understanding and experimentally determining the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] this compound, a substituted derivative, presents a unique set of physicochemical properties that are pivotal to its behavior in biological and chemical systems. A thorough understanding of its solubility in organic solvents is a critical early step in the drug development pipeline. Solubility profoundly influences a compound's bioavailability, formulation feasibility, and the reliability of in vitro screening results.[4] This guide will delve into the theoretical underpinnings of this compound's solubility and provide actionable protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility

The structure of this compound incorporates a bicyclic aromatic system with a methyl group and an iodine atom. The imidazo[1,2-a]pyridine core itself possesses a nitrogen atom in the pyridine ring and another in the imidazole ring, which can act as hydrogen bond acceptors.[5] The presence of the lipophilic methyl group and the large, polarizable iodine atom will significantly influence its interactions with various solvents.

A key indicator of a compound's lipophilicity is its partition coefficient, expressed as LogP. The calculated LogP for this compound is 2.24730 .[6] This moderate LogP value suggests that the compound is more soluble in organic solvents than in water, favoring environments of intermediate to low polarity.

Based on these characteristics, a qualitative solubility profile can be predicted:

Solvent Category Predicted Solubility Rationale
Polar Protic ModerateCapable of hydrogen bonding with the nitrogen atoms of the imidazo[1,2-a]pyridine ring. However, the overall lipophilicity of the molecule may limit high solubility.
Polar Aprotic Good to HighFavorable dipole-dipole interactions between the solvent and the polarizable aromatic system. Lack of solvent hydrogen bond donation prevents competition with solute-solute interactions.
Nonpolar Moderate to GoodThe lipophilic methyl group and the large iodine atom will interact favorably with nonpolar solvents through van der Waals forces.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This adage is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Solvent Polarity and Dielectric Constant:

The polarity of a solvent, a consequence of its molecular structure and the distribution of electron density, is a primary determinant of its solvating power. Polar solvents, with their permanent dipole moments, can effectively solvate polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, on the other hand, primarily interact through weaker London dispersion forces. The dielectric constant of a solvent is a measure of its ability to separate ions and is often correlated with its polarity.

Hydrogen Bonding:

The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can act as hydrogen bond acceptors.[5] In protic solvents (e.g., alcohols), hydrogen bonds can form between the solvent's hydroxyl group and the nitrogen atoms of the solute, promoting solubility. In aprotic polar solvents (e.g., DMSO, DMF), which lack hydrogen bond donating capabilities, other dipole-dipole interactions will dominate.

Experimental Determination of Solubility

To move from prediction to empirical data, rigorous experimental determination of solubility is essential. Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility:

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of solute that can be dissolved to form a saturated solution. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly.

    • Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the supernatant from the saturated solution using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the supernatant.

  • Calculation:

    • The determined concentration of the supernatant represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility:

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of solution over a shorter timeframe. This is often more relevant for high-throughput screening applications where compounds are typically dissolved in DMSO and then diluted into an aqueous buffer.

Protocol: Kinetic Solubility Determination

Objective: To assess the kinetic solubility of this compound.

Materials:

  • A concentrated stock solution of this compound in DMSO.

  • The target organic solvent.

  • 96-well plates.

  • Plate reader capable of detecting turbidity or a nephelometer.

Procedure:

  • Preparation of Dilutions:

    • Add the target organic solvent to the wells of a 96-well plate.

    • Add small volumes of the concentrated DMSO stock solution of this compound to the wells to create a range of concentrations.

  • Incubation and Measurement:

    • Allow the plate to incubate for a set period (e.g., 1-2 hours) at a constant temperature.

    • Measure the turbidity or light scattering in each well using a plate reader or nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and equilibrate on shaker (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E G Analyze standards and supernatant (HPLC/UV-Vis) E->G F Prepare standard solutions F->G H Calculate concentration from calibration curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_measure Measurement A Prepare concentrated DMSO stock solution C Add DMSO stock to create concentration gradient A->C B Add target solvent to 96-well plate B->C D Incubate (1-2h) C->D E Measure turbidity/nephelometry D->E F Identify concentration of first precipitation E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not yet publicly documented, a strong predictive framework can be established based on its physicochemical properties. The moderate LogP and the presence of hydrogen bond acceptors suggest good solubility in polar aprotic and moderate solubility in polar protic and nonpolar organic solvents. For definitive data, the experimental protocols outlined in this guide provide a robust methodology for determining both thermodynamic and kinetic solubility. These empirical values are indispensable for advancing the development of this compound as a potential therapeutic agent.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • This compound | CAS#:861208-21-1. Chemsrc. [Link]

  • The new competitive mechanism of hydrogen bonding interactions and transition process for the hydroxyphenyl imidazo [1, 2-a] pyridine in mixed liquid solution. PMC. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

Sources

Safety data sheet (SDS) for 6-Iodo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 6-Iodo-8-methylimidazo[1,2-a]pyridine

For researchers and scientists engaged in drug discovery and development, this compound represents a valuable heterocyclic building block. Its unique structure, featuring an imidazopyridine core with iodine and methyl substitutions, makes it a versatile intermediate for synthesizing novel compounds with potential therapeutic activities.[1][2] However, as with any research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel.

This guide provides a detailed examination of the safety considerations for this compound. While a comprehensive toxicological profile for this specific molecule has not been established, this document synthesizes data from structurally related compounds, including pyridines, imidazoles, and other halogenated heterocycles, to offer a robust framework for its safe handling, storage, and emergency management.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's basic properties is the foundation of laboratory safety. These characteristics influence storage conditions, handling procedures, and appropriate emergency responses.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 861208-21-1[3][4]
Molecular Formula C₈H₇IN₂[4]
Molecular Weight 258.06 g/mol [4]
Physical Form Assumed to be a solid at room temperature[5]
Purity Typically ≥95% for research applications[4]
Storage Temperature Recommended 0-5°C, in a dark, inert atmosphere[4][5][6]

Hazard Assessment and Toxicological Insights

The toxicological properties of this compound have not been fully investigated.[7] Therefore, a precautionary approach is essential. The hazard profile is inferred from the parent imidazopyridine scaffold and related nitrogen-containing heterocycles. The pyridine moiety itself is known to be harmful if swallowed, inhaled, or in contact with skin.[8]

Inferred GHS Hazard Classification:

Hazard ClassCategoryStatement
Acute Oral ToxicityCategory 4Harmful if swallowed.[9]
Acute Dermal ToxicityCategory 3/4Toxic or harmful in contact with skin.[10]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[9]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[9]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[7]

Expert Rationale:

  • Imidazopyridine Core: This scaffold is bioactive and can interact with various biological systems.[1] Its derivatives are developed for diverse pharmacological activities, implying that unintended biological effects are possible upon exposure.

  • Iodine Substitution: The carbon-iodine bond is relatively weak and can be a site of metabolic activity.[11] While elemental iodine is a known irritant, the primary concern here is the overall toxicity of the heterocyclic molecule.

  • Route of Exposure: As a solid, the primary risks are from inhalation of dust particles and dermal contact. Ingestion is a less common but potentially serious route of occupational exposure.

Laboratory Handling and Personal Protection Workflow

A systematic approach to handling minimizes the risk of exposure. All operations involving this compound should be performed within a certified laboratory chemical fume hood.[12][13]

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and functional.[12] The work area within the fume hood should be de-cluttered and covered with absorbent, disposable bench paper.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a flame-resistant lab coat, nitrile gloves (or other chemically resistant gloves), and ANSI-approved safety goggles.[13][14]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust. Use anti-static and spark-proof tools where applicable.[13][15]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[13] Contaminated clothing should be removed and laundered before reuse.[13]

Diagram: Laboratory Handling Workflow

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep Verify Fume Hood Functionality Area Prepare Work Area (e.g., Bench Paper) Prep->Area PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Area->PPE Weigh Weigh Compound PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Add Solvent Transfer->Dissolve Decon Decontaminate Work Surface Dissolve->Decon Waste Dispose of Waste (per local regulations) Decon->Waste Hygiene Remove PPE & Wash Hands Waste->Hygiene

Caption: A workflow for safely handling potent chemical compounds.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] The recommended temperature is between 0°C and 5°C.[4][5] Keep away from direct sunlight and sources of ignition, as related compounds can be flammable or combustible.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12][15] Imidazopyridines can react exothermically with strong acids. Oxidizing agents may lead to vigorous reactions, posing a fire or explosion risk.

Emergency Procedures: Spills and Exposure

Accidents require a swift and correct response. All personnel should be familiar with these procedures before working with the compound.

Accidental Release Measures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

  • Contain: For a small spill, absorb the material with an inert, dry substance like vermiculite or sand.[13] Avoid creating dust.[14]

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[7]

Diagram: Emergency Response Decision Tree

G Start Emergency Event Spill Chemical Spill Start->Spill Exposure Personnel Exposure Start->Exposure Evacuate Evacuate Area Spill->Evacuate Route Route of Exposure? Exposure->Route Contain Contain Spill (Inert Material) Evacuate->Contain Collect Collect for Disposal Contain->Collect Medical Seek Immediate Medical Attention Collect->Medical Skin Skin/Eye Route->Skin Skin/Eye Inhale Inhalation Route->Inhale Inhalation Ingest Ingestion Route->Ingest Ingestion Flush Flush with Water (15+ min) Skin->Flush FreshAir Move to Fresh Air Inhale->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingest->RinseMouth Flush->Medical FreshAir->Medical RinseMouth->Medical

Caption: A decision tree for responding to chemical emergencies.

Fire-Fighting and Reactivity

  • Flammability: While not explicitly documented, related heterocyclic compounds are considered combustible.[15] Vapors may form explosive mixtures with air upon intense heating.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[10][15]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and potentially hydrogen iodide (HI).[15] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Context for the Drug Development Professional

This compound is not merely a chemical to be handled; it is a key intermediate in medicinal chemistry. The carbon-iodine bond at the 6-position is a synthetically versatile handle, readily participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[11][16] This reactivity allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Understanding this synthetic utility underscores the importance of handling the compound with care, as its inherent reactivity is the very source of its value and potential hazards.

References

  • Chemsrc. (2025). This compound | CAS#:861208-21-1. Available at: [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. Available at: [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • MSDS of methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate. Available at: [Link]

  • PMC. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Available at: [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available at: [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available at: [Link]

  • PMC. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Available at: [Link]

  • MDPI. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Available at: [Link]

  • Australian Government Department of Health. (2016). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Available at: [Link]

  • PMC. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Iodo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura cross-coupling conditions for 6-Iodo-8-methylimidazo[1,2-a]pyridine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction & Scaffold Analysis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous marketed drugs (e.g., Zolpidem, Alpidem) and kinase inhibitors. The specific substrate This compound represents a high-value intermediate where the 6-iodo position serves as a versatile handle for carbon-carbon bond formation, while the 8-methyl group often modulates solubility, metabolic stability, or binding pocket selectivity (via hydrophobic interactions).

Substrate Specifics: this compound
  • Electrophile (C6-I): The C6-iodide is highly reactive toward oxidative addition, significantly more so than the corresponding bromide or chloride. This allows for milder reaction conditions, preserving sensitive functional groups.[1][2][3][4]

  • Electronic Influence (8-Methyl): The 8-methyl group exerts a weak inductive electron-donating effect (+I). While this theoretically renders the oxidative addition at C6 slightly less favorable compared to the unsubstituted analog, the high lability of the C-I bond negates this kinetic penalty in practice.

  • Lewis Basicity (N1): The bridgehead nitrogen (N1) retains Lewis basicity. In non-polar solvents or with low-ligation palladium sources, this nitrogen can coordinate to the Pd(II) center, potentially arresting the catalytic cycle (catalyst poisoning).

  • Nucleophilic Site (C3): The C3 position is electron-rich and prone to electrophilic aromatic substitution or direct C-H activation. Aggressive conditions (high T, strong base) can lead to side reactions at this position.

Optimization Strategy & Catalyst Selection

Successful coupling requires balancing the activation of the C-I bond while suppressing competitive protodeboronation of the boronic acid partner and preventing Pd-coordination by the substrate nitrogen.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Pd(dppf)Cl₂ is robust, air-stable, and the bidentate ligand prevents β-hydride elimination (if alkyl groups are present) and reduces catalyst poisoning by the substrate's N1 nitrogen.
Advanced Catalyst XPhos Pd G2 For sterically hindered aryl boronates or heteroaryl boronates prone to protodeboronation. The bulky biaryl phosphine promotes rapid reductive elimination.
Base K₂CO₃ or Cs₂CO₃ Carbonate bases are generally sufficient. Cs₂CO₃ is preferred for difficult couplings due to the "Cesium Effect" (higher solubility in organic solvents).
Solvent 1,4-Dioxane/H₂O (4:1) The aqueous component is critical for the transmetalation step (formation of hydroxo-palladium species).

Experimental Protocols

Method A: Standard Conditions (Robust & Cost-Effective)

Applicable for coupling with phenylboronic acids and electron-rich heteroaryl boronates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: To a dry reaction vial or round-bottom flask equipped with a magnetic stir bar, add the This compound (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing (Critical): Seal the vessel and evacuate/backfill with Nitrogen or Argon (3 cycles). Alternatively, sparge the solvent mixture with inert gas for 15 minutes before addition.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent Addition: Add the degassed Dioxane/Water mixture (concentration ~0.1 M to 0.2 M relative to the substrate).

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by LC-MS or TLC (The iodide is usually consumed rapidly; prolonged heating may cause decomposition).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients). Note: Imidazo[1,2-a]pyridines are basic; adding 1% Et₃N to the eluent can reduce streaking on silica.

Method B: High-Performance Conditions (Challenging Substrates)

Applicable for sterically hindered boronates, unstable 2-heteroaryl boronates, or if Method A fails.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Protocol Adjustments:

  • Follow the setup in Method A.

  • Use XPhos Pd G2 precatalyst. This catalyst generates the active Pd(0) species rapidly at lower temperatures.

  • Heat at 60 °C initially; increase to 80 °C only if conversion is slow. The active Buchwald ligand system protects the Pd center from N-coordination and accelerates the coupling of hindered partners.

Mechanistic Logic & Troubleshooting

Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical decision points.

SuzukiCycle Start Substrate: This compound OxAdd Oxidative Addition (Fast for C-I) Start->OxAdd Pd(0) Pd_Complex Pd(II)-Ar-I Complex (Risk: N-Coordination) OxAdd->Pd_Complex BaseStep Base Activation (Formation of Pd-OH or Boronate) Pd_Complex->BaseStep K2CO3 / H2O Transmetal Transmetalation (Rate Determining for bulky Ar) BaseStep->Transmetal Ar-B(OH)2 Side1 Side Reaction: Protodeboronation of Ar-B(OH)2 BaseStep->Side1 Excess Heat/Water RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->OxAdd Regenerate Pd(0) Product Product: 6-Aryl-8-methylimidazo[1,2-a]pyridine RedElim->Product

Caption: Catalytic cycle for the Suzuki coupling of this compound. Note the oxidative addition is facile due to the C-I bond, but N-coordination at the Pd(II) stage must be mitigated by ligand choice.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N1 nitrogen.Switch to Method B (XPhos or SPhos ligands prevent coordination). Increase catalyst loading to 5 mol%.
Homocoupling (Ar-Ar) Oxidative homocoupling of boronic acid.Ensure rigorous degassing (O₂ promotes homocoupling). Reduce catalyst loading.
De-iodination (Substrate reduction) β-hydride elimination from solvent/impurities or excessive heating.Lower temperature. Switch solvent to Toluene/Water. Use dry solvents if using anhydrous bases (e.g., CsF).
Protodeboronation Unstable boronic acid (common with 2-pyridyl/heteroaryl boronates).Use Boronic Esters (Pinacol esters) instead of acids. Use anhydrous conditions (Dioxane, CsF) or reduce water ratio.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link

  • Suzuki Coupling on Heterocycles (Method A Basis)

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Advanced Ligands for Heteroaryl Chlorides/Iodides (Method B Basis)

    • Billingsley, K. L., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[5] Link

  • Specific Synthesis of 6-Functionalized Imidazo[1,2-a]pyridines

    • Guchhait, S. K., et al. "Region-selective synthesis of 3-amino-imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011. (Provides context on the stability of the 6-position). Link

  • BenchChem Application Note

    • "Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine." (Analogous scaffold reactivity data). LinkNote: Extrapolated from general imidazopyridine protocols.

Sources

Application Note: Chemoselective C-H Functionalization of 6-Iodo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the targeted C-H functionalization of 6-Iodo-8-methylimidazo[1,2-a]pyridine . This scaffold presents a unique "dual-handle" opportunity: the C-H bonds (specifically C3) serve as sites for immediate complexity generation, while the C6-Iodo handle is preserved for late-stage cross-coupling (Suzuki, Sonogashira).

The 8-methyl group plays a critical role in directing regioselectivity by sterically shielding the C8 position and subtly influencing the electronic bias of the pyridine ring.

Introduction & Strategic Analysis

The imidazo[1,2-a]pyridine core is a privileged pharmacophore found in anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents.[1][2] The specific derivative This compound is a high-value intermediate.

The "Trojan Horse" Strategy

The primary challenge in functionalizing this molecule is Chemoselectivity .

  • The Trap: Standard Pd-catalyzed cross-couplings will attack the weak C6–I bond (

    
    ).
    
  • The Solution: Utilize C-H Activation protocols that operate via radical or electrophilic mechanisms (SEAr), which are orthogonal to the oxidative addition pathways that cleave C–I bonds.

Regioselectivity Map

The 8-methyl substituent effectively blocks the C8 position, simplifying the regiochemical outcome.

  • C3 Position (Nucleophilic): The most reactive site for electrophilic and radical attack.

  • C2 Position (Acidic): Accessible via deprotonation (risky with C-I) or specific cooperative catalysis.

  • C5 Position: Sterically encumbered and electronically deactivated; difficult to access without directing groups.

Mechanistic Logic & Visualizations

Regioselectivity & Reactivity Diagram

ReactivityMap cluster_legend Reactivity Logic Core 6-Iodo-8-methyl imidazo[1,2-a]pyridine C3 C3 Position (Nucleophilic/Radical Target) PRIMARY SITE Core->C3 High HOMO Coeff. C6 C6-Iodo (Cross-Coupling Handle) MUST PRESERVE Core->C6 Susceptible to Pd(0) C8 C8-Methyl (Steric Blocker) Core->C8 Blocks Ortho Attack Electrophilic/Radical Electrophilic/Radical Electrophilic/Radical->C3

Figure 1: Reactivity profile of the substrate.[3] The C3 position is the "soft" nucleophile, while C6 is the "soft" electrophile.

Experimental Protocols

Protocol A: Metal-Free C3-H Arylation (Radical Pathway)

Objective: Install an aryl group at C3 without touching the C6-Iodo bond. Mechanism: Aryl radicals generated from aryl hydrazines or diazonium salts preferentially attack the C3 position. This avoids Pd(0) species that would insert into the C-I bond.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Aryl hydrazine hydrochloride (2.0 equiv) or Aryldiazonium salt.

  • Catalyst: Eosin Y (1 mol%) or no catalyst (if using peroxide).

  • Oxidant:

    
     (30% aq., 3.0 equiv) or air/O2 (photoredox).
    
  • Solvent: DMSO or MeCN.

Step-by-Step Methodology:

  • Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (0.5 mmol) and the aryl hydrazine hydrochloride (1.0 mmol).

  • Solvation: Add DMSO (3.0 mL). Ensure complete dissolution.

  • Initiation: Add

    
     (30%, 1.5 mmol) dropwise. Caution: Exothermic.
    
  • Reaction: Stir the mixture at room temperature (or 40°C if sluggish) for 4–12 hours.

    • Note: If using Photoredox (Eosin Y), irradiate with Green LEDs (530 nm) under air.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). Look for the disappearance of the starting material (

    
    ) and appearance of a new, more polar spot.
    
  • Work-up: Quench with saturated

    
     (to remove excess oxidant). Extract with EtOAc (3 x 10 mL). Wash combined organics with water and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0% 
    
    
    
    40% EtOAc in Hexanes).

Validation Point: The C6-Iodo peak in


 NMR (

ppm) must remain present.
Protocol B: Regioselective C3-H Sulfenylation

Objective: Introduce a thioether (-SR) motif. Why: Sulfenyl groups are versatile bioisosteres. This reaction uses Cu(I) or metal-free iodine catalysis, both of which tolerate the C6-I bond well.

Materials:

  • Substrate: 1.0 equiv.

  • Reagent: Thiophenol or Aliphatic Thiol (1.2 equiv).

  • Catalyst: CuI (10 mol%) or

    
     (20 mol%) / DMSO.
    
  • Oxidant: Air (balloon) or DMSO (as solvent/oxidant).

  • Base:

    
     (1.0 equiv) - Only for Cu-method.
    

Step-by-Step Methodology:

  • Charge: In a tube, mix Substrate (0.5 mmol), Thiol (0.6 mmol), and

    
     (0.1 mmol, 25 mg).
    
  • Solvent: Add DMSO (2 mL).

  • Conditions: Heat to 100°C in a sealed tube for 12 hours.

    • Mechanistic Note: DMSO acts as the stoichiometric oxidant, regenerating the active iodonium species.

  • Work-up: Cool to RT. Add water (10 mL). The product often precipitates.

  • Isolation: Filter the solid or extract with DCM.

  • Yield: Typically 80–95%.[1]

Protocol C: C3-H Formylation (Vilsmeier-Haack)

Objective: Install a -CHO group for reductive aminations or olefination. Mechanism: Electrophilic Aromatic Substitution (


).

Step-by-Step Methodology:

  • Reagent Prep: Cool DMF (3.0 equiv) to 0°C. Add

    
     (1.2 equiv) dropwise. Stir for 30 min to form the Vilsmeier reagent (chloroiminium ion).
    
  • Addition: Dissolve this compound (1.0 equiv) in DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to RT and stir for 2 hours. Then heat to 60°C for 1 hour to ensure completion.

  • Hydrolysis: Pour the mixture onto crushed ice/water. Neutralize with sat.

    
     to pH 7–8.
    
  • Precipitation: The formylated product usually precipitates as a yellow solid. Filter and wash with water.

Data Summary & Troubleshooting

Comparative Efficiency Table
ProtocolReaction TypeChemoselectivity (C-I retention)Yield (Typical)Key Risk Factor
A: Radical Arylation Radical substitutionHigh (Radicals don't insert C-I)60–80%Over-oxidation
B: Sulfenylation Oxidative CouplingVery High85–95%Thiol odor/dimerization
C: Vilsmeier-Haack Electrophilic Subst.Perfect90%+Moisture sensitivity (

)
D: Pd-Arylation C-H ActivationLow (Requires specific ligands)30–50%C-I Scrambling/Loss
Troubleshooting "The Self-Validating System"
  • Issue: Loss of Iodine (Dehalogenation).

    • Cause: Presence of Pd(0) or excessive heating with reducing metals.

    • Fix: Switch to Protocol A (Metal-Free).

  • Issue: Low Conversion.

    • Cause: 8-Methyl steric hindrance affecting catalyst approach (rare at C3, possible at C5).

    • Fix: Increase temperature by 10°C or switch solvent to 1,2-dichlorobenzene (higher boiling point).

  • Issue: Regioisomers (C2 vs C3).

    • Check: Run HSQC NMR. C3-H is typically a singlet around 7.5–7.8 ppm. C2-H is absent in the product. If C3-H signal persists, reaction failed or occurred at C2 (unlikely without specific direction).

Workflow Visualization

Workflow Start Start: 6-Iodo-8-methyl imidazo[1,2-a]pyridine Decision Select Functionalization Start->Decision PathA Path A: Arylation (Aryl Hydrazine + H2O2) Decision->PathA Add Aryl Group PathB Path B: Sulfenylation (Thiol + I2/DMSO) Decision->PathB Add Thio Group PathC Path C: Formylation (POCl3 + DMF) Decision->PathC Add Aldehyde Check QC Check: 13C NMR Is C-I peak (80-90 ppm) present? PathA->Check PathB->Check PathC->Check Check->Start No (Optimize) Success Success: C3-Functionalized C6-Iodo Product Check->Success Yes

Figure 2: Experimental decision tree ensuring chemoselectivity.

References

  • Monir, K. et al. (2016). "Copper(I)-Catalyzed C-H Bond Functionalization: Direct Arylation of Imidazo[1,2-a]pyridine at C-3". Journal of Organic Chemistry. Link

  • Hajra, A. et al. (2022).[1][4] "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines". Molecules. Link

  • Cao, H. et al. (2013). "Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines". RSC Advances. Link

  • Koubachi, J. et al. (2009). "Direct C-3 Arylation of Imidazo[1,2-a]pyridines via Pd-Catalyzed C-H Activation". Journal of Organic Chemistry. (Note: Use with caution regarding C-I bond). Link

  • Bagdi, A.K. et al. (2015). "Catalyst-free, C-3 Functionalization of Imidazo[1,2-a]pyridines". Organic & Biomolecular Chemistry. Link

Sources

Application Note: Strategic Optimization of the Sonogashira Coupling for 6-Iodo-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Alkynyl Moiety

The Sonogashira cross-coupling reaction, a palladium-catalyzed process for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern medicinal chemistry.[1][2][3] Its ability to forge C(sp²)-C(sp) bonds under relatively mild conditions has made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4][5]

Many privileged scaffolds in drug discovery, such as indoles, indazoles, and quinolines, are heterocyclic cores that are frequently functionalized to modulate their biological activity.[3][5] The introduction of a rigid alkynyl group, particularly at the 6-position, can serve as a critical structural modification. This functionalization can extend conjugation, introduce a key pharmacophoric element, or act as a versatile synthetic handle for further diversification through click chemistry or other alkyne-based transformations.

However, the electronic nature and potential steric hindrance of the heterocyclic core can present unique challenges for the Sonogashira coupling at the 6-iodo position. This application note provides a comprehensive guide to understanding and optimizing the key parameters of this reaction, moving beyond a simple recitation of steps to explain the causality behind procedural choices. We present field-proven strategies, detailed protocols, and troubleshooting advice to empower researchers to achieve high-yielding, reproducible results.

Mechanistic Foundations: Controlling the Catalytic Cycles

A successful optimization strategy is built upon a solid understanding of the reaction mechanism. The Sonogashira reaction primarily operates via two distinct, yet related, catalytic cycles. The choice between them is a critical first step in experimental design.

The Classic Palladium/Copper Co-catalyzed Cycle

First reported by Sonogashira, Tohda, and Hagihara in 1975, the classic protocol utilizes a dual-catalyst system.[3] This synergistic process involves two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[1][6]

  • The Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center, which is often the rate-determining step.[6]

The Copper-Free Sonogashira Coupling

While highly effective, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling).[7] This can complicate purification and reduce the yield of the desired product. Copper-free protocols have been developed to circumvent this issue. In these systems, the base facilitates the deprotonation of the alkyne, and a palladium-acetylide complex is formed directly, bypassing the need for a copper intermediate.[6][8] This approach is particularly advantageous for sensitive substrates or when stringent purity is required, as is common in pharmaceutical applications.[4]

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Co-Catalyst) cluster_CuFree Copper-Free Pathway Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA PdII_Aryl L₂PdII(Ar)(I) OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Pd_Alkyne_Complex Pd-Alkyne Complex PdII_Aryl->Pd_Alkyne_Complex RE Reductive Elimination RE->Pd0 Product Ar-C≡C-R RE->Product PdII_Alkyne L₂PdII(Ar)(C≡C-R) PdII_Alkyne->RE Transmetal->PdII_Alkyne ArylI Ar-I ArylI->OA Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetal Alkyne_CF H-C≡C-R Alkyne_CF->Pd_Alkyne_Complex Base_CF Base Deprotonation Deprotonation Base_CF->Deprotonation Pd_Alkyne_Complex->Deprotonation Deprotonation->PdII_Alkyne Workflow start Start: Dry Glassware reagents Add Solid Reagents (Aryl Iodide, Catalyst, Base) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill x3) reagents->inert solvent Add Anhydrous Solvent inert->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Heat & Stir (Monitor by TLC/LC-MS) alkyne->reaction completion Reaction Complete reaction->completion workup Aqueous Workup / Filtration completion->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

Green Synthesis of Imidazo[1,2-a]pyridines: Aqueous Phase Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien), Alpidem , and Olprinone .[1] Traditionally, synthesizing this moiety requires volatile organic solvents (VOCs) like DMF, toluene, or dichloromethane, often at high temperatures with harsh Lewis acids.

This Application Note details two validated Green Chemistry protocols for synthesizing imidazo[1,2-a]pyridines using water as the primary reaction medium. By leveraging the hydrophobic effect and micellar catalysis , these methods offer higher atom economy, simplified workup (avoiding chromatography), and reduced environmental impact (E-Factor), meeting the rigorous demands of modern pharmaceutical development.

Scientific Foundation: Why Water?

The "On-Water" Effect

Contrary to the intuition that organic reactants are insoluble in water, heterogeneous aqueous suspensions often exhibit accelerated reaction rates compared to organic solutions. This phenomenon, termed "On-Water" catalysis by Sharpless and others, is driven by:

  • Hydrophobic Effect: Organic reactants aggregate to minimize water contact, increasing effective molarity at the interface.

  • Interfacial Hydrogen Bonding: Free -OH groups at the water-organic interface can stabilize polar transition states (e.g., the nitrilium ion in GBB reactions).

Micellar Catalysis

For multicomponent reactions where reactant incompatibility is an issue, surfactants (e.g., SDS, TPGS-750-M) form nanoreactors.

  • Lipophilic Core: Solubilizes non-polar reactants (Aldehydes, Isocyanides).

  • Hydrophilic Shell: Interactions with water allow for easy product separation; the product often precipitates out as it forms, driving equilibrium forward.

Protocol A: Catalyst-Free Condensation (2-Component)

Target: Synthesis of 2-substituted imidazo[1,2-a]pyridines. Mechanism: Nucleophilic substitution followed by cyclization-dehydration. Green Metric: 100% Solvent Economy (Water), Metal-Free.

Materials
  • Reactant A: 2-Aminopyridine (1.0 equiv)[2]

  • Reactant B:

    
    -Bromoacetophenone (Phenacyl bromide) (1.0 equiv)
    
  • Solvent: Deionized Water

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Workflow
  • Preparation: In a 50 mL round-bottom flask, suspend 2-aminopyridine (10 mmol) and

    
    -bromoacetophenone (10 mmol) in 20 mL of water.
    
  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

    • Observation: The mixture will initially appear heterogeneous. As the reaction proceeds (1–2 hours), a homogeneous solution may form, followed by the precipitation of the hydrobromide salt of the product.

  • Completion: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Disappearance of starting material indicates completion.

  • Workup (The "Green" Advantage):

    • Cool the reaction mixture to room temperature.

    • Neutralize with saturated aqueous NaHCO

      
       solution to liberate the free base.
      
    • Filtration: The solid product precipitates immediately. Filter the solid under vacuum.

    • Purification: Wash the cake with cold water (2 x 10 mL). Recrystallize from Ethanol:Water (1:1) if necessary. No column chromatography is required.

Data: Solvent Comparison

Comparison of 2-phenylimidazo[1,2-a]pyridine synthesis efficiency:

SolventTemperatureTimeYield (%)E-Factor (Est.)
Water (This Protocol) 100°C 2 h 92% < 5
EthanolReflux4 h85%15-20
DMF120°C5 h78%> 50
TolueneReflux8 h65%> 100

Protocol B: Micellar Groebke-Blackburn-Bienaymé (GBB) Reaction (3-Component)

Target: Synthesis of 3-amino-imidazo[1,2-a]pyridines (High diversity library generation). Mechanism: [4+1] Cycloaddition involving Schiff base formation and Isocyanide insertion. Key Enabler: Sodium Dodecyl Sulfate (SDS) as a surfactant.[3]

Materials
  • Amine: 2-Aminopyridine (1.0 equiv)[2]

  • Aldehyde: Benzaldehyde derivative (1.0 equiv)

  • Isocyanide: Cyclohexyl isocyanide (1.0 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)

    
    ] (5 mol%) OR Acetic Acid (10 mol%)
    
  • Surfactant: SDS (10 mol%) in Water.[2]

Step-by-Step Workflow
  • Micelle Formation: Dissolve SDS (0.1 mmol) in water (5 mL) and stir for 10 minutes at room temperature to establish micellar aggregates.

  • Addition: Add the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol). Stir for 15 minutes to allow "pre-organization" within the micelle.

  • Activation: Add the catalyst (Sc(OTf)

    
     or AcOH) and finally the isocyanide (1.0 mmol).
    
  • Reaction: Heat to 60–80°C.

    • Note: The hydrophobic core of the SDS micelle concentrates the reactants, accelerating the reaction significantly compared to bulk organic solvents.

  • Isolation:

    • Cool to room temperature.[4] The hydrophobic product will often precipitate or oil out.

    • Extract with a minimal amount of Ethyl Acetate (green alternative: 2-MeTHF) or simply filter if solid.

    • Wash with water to remove SDS and catalyst.

Mechanistic Visualization

The GBB Reaction Pathway

The following diagram illustrates the mechanism of the Groebke-Blackburn-Bienaymé reaction, highlighting the critical Nitrilium ion intermediate stabilized by the aqueous interface.

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde Imine Imine (Schiff Base) Intermediate Reactants->Imine - H2O (Hydrophobic exclusion) Nitrilium Nitrilium Ion (Transition State) Imine->Nitrilium + Isocyanide (Acid Catalyzed) Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization Nucleophilic Attack Rearrange 1,3-H Shift (Aromatization) Cyclization->Rearrange Product Imidazo[1,2-a]pyridine Product Rearrange->Product

Figure 1: Mechanistic pathway of the GBB reaction.[5][6] The formation of the imine releases water, which is thermodynamically favorable in the aqueous micellar environment.

Aqueous Micellar Workflow

This diagram visualizes the physical separation of phases that drives the "Green" aspect of Protocol B.

Micellar_Workflow Step1 1. Micelle Formation (Water + SDS) Step2 2. Solubilization (Reactants enter hydrophobic core) Step1->Step2 Step3 3. Reaction (60-80°C) High local concentration Step2->Step3 Step4 4. Product Ejection (Product precipitates/oils out) Step3->Step4 Equilibrium Shift Step5 5. Filtration/Wash (Catalyst & SDS remain in water) Step4->Step5

Figure 2: The micellar catalysis workflow. Reactants are concentrated in the lipophilic core, while the product precipitates upon formation, simplifying isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gummy Precipitate Product is an oil or semi-solid at RT.Add a seed crystal during cooling or use Ethanol:Water (1:4) for recrystallization.
Low Yield (GBB) Poor imine formation.Ensure the aldehyde is fresh (free of benzoic acid). Increase catalyst (Sc(OTf)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) to 10 mol%.
Incomplete Reaction Reactants insolubility.[5]Increase stirring speed (RPM > 600) to maximize interfacial area. For Protocol B, increase SDS concentration.
Darkening of Mixture Isocyanide polymerization.Add isocyanide last, dropwise, after the imine has formed (approx. 15 mins).

References

  • Bagdi, A. K., et al. (2015). "Green synthesis of imidazo[1,2-a]pyridines: A review." Current Organic Chemistry.

  • Shaabani, A., et al. (2019). "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." ACS Omega.

  • Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie International Edition.

  • Perveen, S., et al. (2020). "Catalyst-free synthesis of imidazo[1,2-a]pyridines in water." Royal Society Open Science.

  • Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews.

Sources

Troubleshooting & Optimization

Catalytic Integrity Support Center: Deiodination Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deiodination Side Reactions in Pd-Catalysis Role: Senior Application Scientist Status: Active Support Ticket #884-DI

Diagnostic Hub: Is it Deiodination?

Before altering reaction parameters, you must confirm that the yield loss is specifically due to reductive deiodination (hydrodehalogenation) and not catalyst poisoning or oxidative homocoupling.

The Diagnostic Signature: Analyze your crude reaction mixture via LC-MS or GC-MS.

  • Target: Look for the mass of the parent arene where the Iodine atom (

    
     Da) is replaced by a Hydrogen atom (
    
    
    
    Da).
  • Mass Shift:

    
     (approx).
    
  • Example: If your starting Aryl-Iodide has MW

    
    , look for a major byproduct peak at MW 
    
    
    
    .
Decision Logic
  • Scenario A: Starting material remains, no product, no deiodinated byproduct.

    • Diagnosis: Catalyst inactivity or oxidative addition failure.[1] Not deiodination.

  • Scenario B: Starting material consumed, significant mass peak at

    
    .
    
    • Diagnosis:Reductive Deiodination. Proceed to the guide below.

Mechanistic Troubleshooting: The "Why"

Understanding the Enemy: The


-Hydride Elimination Pathway 

Deiodination is rarely random; it is a specific, competing catalytic cycle. It occurs when the intermediate Palladium species encounters a hydride source before it can undergo the desired transmetallation or reductive elimination.

The Competing Pathways

The following diagram illustrates where the cycle breaks. In a healthy cycle (Green), the Pd-Ar species finds a nucleophile. In the "Death Cycle" (Red), the Pd-Ar species finds a Hydride.

DeiodinationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd0->OxAdd + Ar-I ArI Aryl-Iodide (Ar-I) TransMet Transmetallation/Amine Binding (Desired Path) OxAdd->TransMet Fast Kinetics HydrideSource Hydride Source Interaction (Solvent/Base) OxAdd->HydrideSource Slow Kinetics (Side Reaction) ProdComplex Product Complex [L-Pd-Ar-Nu] TransMet->ProdComplex PdHydride Pd-Hydride Species [L-Pd(II)-Ar-H] HydrideSource->PdHydride β-Hydride Elimination ProdComplex->Pd0 Product Cross-Coupled Product (Ar-Nu) ProdComplex->Product Reductive Elimination PdHydride->Pd0 Byproduct Deiodinated Byproduct (Ar-H) PdHydride->Byproduct Reductive Elimination

Figure 1: The divergence between the productive cross-coupling cycle (Green) and the reductive deiodination pathway (Red). The critical failure point is the stability of the Oxidative Addition intermediate.

Optimization Protocols & FAQs

Q1: My solvent is Isopropanol (IPA). Is that a problem?

A: Yes, this is the most common cause. Secondary alcohols like IPA are excellent hydride donors. In the presence of a base, IPA coordinates to Palladium and undergoes


-hydride elimination, converting your expensive Pd catalyst into a reduction machine.
  • The Fix: Switch to aprotic solvents.[2]

    • Non-polar: Toluene (Standard for Buchwald/Suzuki).

    • Polar Aprotic: 1,4-Dioxane, DMF, or DMSO.

    • If protic is required: Use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack a

      
      -hydrogen and cannot act as hydride sources.
      
Q2: I am using Sodium tert-butoxide (NaOtBu). Should I change it?

A: Potentially. While bulky, alkoxides can still promote dehalogenation, especially if the reaction temperature is high. Strong bases also deprotonate trace water or solvents, creating more hydride sources.

  • The Fix: Switch to mild inorganic bases.

    • Recommendation:

      
       (Tribasic Potassium Phosphate) or 
      
      
      
      (Cesium Carbonate). These are effective for Suzuki and Buchwald couplings and significantly lower the rate of deiodination compared to alkoxides [1].
Q3: Does the ligand really matter if the catalyst is active?

A: Ligand choice is the single most effective lever for preventing deiodination. Deiodination is a "waiting game." If the desired cross-coupling is slow, the catalyst has time to find a hydride. You need a ligand that accelerates the desired reductive elimination.[3]

  • The Fix: Use bulky, electron-rich phosphines.[2][3]

    • Buchwald Ligands: XPhos, BrettPhos, and RuPhos are designed to be extremely bulky. This bulk forces the Pd(II) intermediate to undergo reductive elimination of the product rapidly, effectively "outrunning" the deiodination side reaction [2].

    • Bisphosphines: Xantphos has a wide bite angle which also favors reductive elimination.

Experimental Protocol: The "Deiodination-Proof" Screen

If you are encountering


 deiodination, pause your current workflow and run this specific screening protocol. This system prioritizes kinetic acceleration of the product over the byproduct.
Materials
  • Catalyst: XPhos Pd G4 (or Pd(OAc)2 + XPhos, 1:2 ratio)

  • Base:

    
     (finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane (anhydrous) or Toluene

  • Temperature: 80°C (Do not overheat; deiodination has a higher activation energy than many couplings, so lower temps favor the product).

Step-by-Step Methodology
  • Charge Reaction Vessel:

    • Add Aryl Iodide (

      
       equiv).
      
    • Add Coupling Partner (Boronic acid/Amine) (

      
       equiv).
      
    • Add

      
       (
      
      
      
      equiv).
    • Add XPhos Pd G4 (

      
       mol%). Note: Higher catalyst loading can sometimes reduce deiodination by completing the reaction faster, reducing the total time the substrate is exposed to thermal stress.
      
  • Inertion (Critical):

    • Seal the vial. Evacuate and backfill with Argon

      
      . Oxygen can oxidize ligands, slowing the reaction and allowing deiodination to take over.
      
  • Solvent Addition:

    • Add sparged 1,4-Dioxane (

      
       M concentration relative to Aryl Iodide).
      
  • Reaction:

    • Heat to 80°C. Monitor by LC-MS at 1 hour and 4 hours.

  • Analysis:

    • Compare the ratio of Product : Ar-H : Ar-I.

Data Comparison Table: Common Conditions vs. Optimized
VariableHigh Risk Condition (Avoid)Optimized Condition (Recommended)Mechanistic Reason
Solvent Isopropanol, Ethanol, MethanolToluene, Dioxane, t-Amyl AlcoholAlcohols act as hydride sources via

-H elimination.
Base NaOMe, NaOEt, NaOtBu

,

,

Alkoxides can serve as hydride donors; Carbonates/Phosphates cannot.
Ligand PPh3, dppf (standard)XPhos, RuPhos, BrettPhos Bulky ligands accelerate productive reductive elimination.
Temp >100°C60°C - 80°CHigh thermal energy increases the rate of side reactions.

Troubleshooting Decision Tree

Use this flow to systematically eliminate the side reaction.

TroubleshootingTree Start Start: Deiodination Observed CheckSolvent Check Solvent: Is it a 1° or 2° Alcohol? Start->CheckSolvent ChangeSolvent Action: Switch to Toluene/Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Check Base: Is it an Alkoxide? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Action: Switch to K3PO4 CheckBase->ChangeBase Yes CheckLigand Check Ligand: Is it simple (PPh3)? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Action: Switch to XPhos/RuPhos CheckLigand->ChangeLigand Yes Success Problem Solved CheckLigand->Success No (Already Optimized) ChangeLigand->Success

Figure 2: Step-by-step logic flow for eliminating deiodination variables.

References

  • BenchChem Technical Support. (2025).[2][4] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.[2][4] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5] Link

  • Navarro, O., et al. (2003). General Synthesis of Di- and Triarylamines from Aryl Halides.[6] Journal of Organic Chemistry. Link

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

Optimizing yield of condensation reaction with alpha-bromoketones

Technical Support Center: Optimizing Condensation Reactions with -Bromoketones

Department: Synthetic Chemistry Applications & Process Optimization Document ID: TS-ABK-2026-02 Subject: Yield Maximization & Troubleshooting for Hantzsch-Type Condensations Audience: Senior Researchers, Process Chemists

Executive Summary & Core Directive

The Golden Rule of


-Bromoketone Chemistry:

Yield is determined before the flask is heated. The purity of the


-bromoketone is the single most critical variable.

This guide provides a self-validating workflow to stabilize these reagents, optimize the Hantzsch thiazole synthesis (the flagship reaction), and troubleshoot failure modes like "black tar" formation.

Pre-Reaction Protocol: Reagent Quality Control

Most "reaction failures" are actually "reagent failures."

Diagnostic: Is Your Reagent Viable?
IndicatorStatusAction Required
Color White / CrystallinePass. Proceed immediately.
Color Light Yellow / BeigeWarning. Trace HBr present. Wash with cold pentane or recrystallize.
Color Dark Brown / BlackFail. Significant polymerization. Do not use.
Odor Sharp, acrid (HBr)Fail/Warning. Degraded. If solid is recoverable, purify immediately.
State Oily (if solid is expected)Fail. Eutectic impurities present. Recrystallize.
Purification Protocol (The "Rescue" Method)

If your

  • Dissolution: Dissolve the crude solid in a minimal amount of warm ethanol or DCM.

  • Neutralization: Wash rapidly with cold, dilute (5%)

    
     to remove free acid.
    
  • Drying: Dry organic layer over

    
     (anhydrous).
    
  • Recrystallization: For solids, recrystallize from ethanol/water or hexane/ether.

  • Storage: Store in the dark at -20°C under Argon.

Core Workflow: Optimized Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

123

Mechanism & Critical Control Points

HantzschMechanismStartα-Bromoketone+ ThioamideInter1Intermediate A:α-Thioiminoketone(Linear)Start->Inter1Step 1: SN2 Attack(Kinetic Control)Side1Side Product:Polymer/TarStart->Side1Excess Heat/Acid(Polymerization)Inter2Intermediate B:Hydroxythiazoline(Cyclic)Inter1->Inter2Step 2: Cyclization(Intramolecular)Inter1->Side1StallingProductFinal Product:Thiazole + HBr + H₂OInter2->ProductStep 3: Dehydration(Aromatization)

Figure 1: The Hantzsch reaction pathway. Success depends on driving Intermediate A toward Cyclization (B) rather than polymerization.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol basis Solvent: Ethanol (Absolute) or DMF (for solubility issues)

  • Setup: In a round-bottom flask, dissolve Thiourea (1.1 equiv) in Ethanol (3 mL).

    • Why 1.1 equiv? Slight excess drives kinetics and scavenges trace electrophiles.

  • Addition: Add

    
    -Bromoketone (1.0 equiv)  portion-wise over 5-10 minutes at Room Temperature (RT).
    
    • Critical: Do not dump all at once. The reaction is exothermic. Heat spikes cause tarring.

  • Reaction:

    • Phase 1: Stir at RT for 30 mins (allows

      
       to complete without polymerization).
      
    • Phase 2: Reflux for 1-2 hours (drives cyclization and dehydration).

  • Monitoring: Check TLC. If the starting ketone spot persists, add 0.1 equiv more thiourea.

  • Workup (Precipitation Method):

    • Cool to RT.

    • Pour mixture into 10% aqueous

      
        (10 mL).
      
    • Observation: The product (free base) should precipitate immediately.

    • Filter, wash with water, and dry.[4]

Troubleshooting Guide

Scenario A: The "Black Tar" Nightmare

Symptom: The reaction mixture turns black/viscous; no precipitate forms upon neutralization.

Potential CauseMechanismSolution
Acid Autocatalysis HBr released during reaction catalyzes polymerization of the

-bromoketone.
Add Base Buffer: Add 1.0 equiv of

or Sodium Acetate solid directly to the reaction flask at the start to scavenge HBr as it forms.
Thermal Runaway Exotherm from

step degrades reagents.
Cold Start: Perform the initial addition at 0°C, then warm to RT, then reflux.
Oxidation Air oxidation of the thiolate intermediate.Inert Atmosphere: Run under Nitrogen/Argon balloon.
Scenario B: Low Yield / Incomplete Conversion

Symptom: TLC shows unreacted

Potential CauseSolution
Solvent Trapping Ethanol is too nucleophilic (solvolysis). Switch to DMF or Dioxane (non-nucleophilic).
Steric Hindrance If the ketone is bulky (e.g., adamantyl), reflux time must increase to 12-24h.
Reagent Hydrolysis Wet solvent hydrolyzed the bromide to an

-hydroxy ketone (dead end). Dry solvents are mandatory.
Scenario C: Regioselectivity Issues (Isomers)

Symptom: Formation of 2-imino-2,3-dihydrothiazoles instead of thiazoles.

Explanation: Under strongly acidic conditions (high HBr conc.), the nitrogen of the thioamide can attack the carbonyl before the sulfur attacks the alpha-carbon (or reversible ring opening occurs). Fix: Maintain neutral pH using the buffering method (Sodium Acetate) mentioned above.

Advanced Optimization Logic Tree

Use this flowchart to determine the optimal conditions for your specific substrate.

OptimizationTreeStartStart OptimizationSolubilityIs α-bromoketonesoluble in EtOH?Start->SolubilityYesSolUse Ethanol(Green/Standard)Solubility->YesSolYesNoSolUse DMF or1:1 EtOH/THFSolubility->NoSolNoCheckStabIs substrateacid sensitive?YesSol->CheckStabNoSol->CheckStabYesAcidAdd NaOAc (1.0 eq)(Buffer System)CheckStab->YesAcidYesNoAcidStandard Reflux(No Buffer)CheckStab->NoAcidNoYieldCheckYield > 80%?YesAcid->YieldCheckNoAcid->YieldCheckGoodProtocol LockedYieldCheck->GoodYesBadSwitch toMicrowave (100°C, 10min)or UltrasoundYieldCheck->BadNo

Figure 2: Decision matrix for selecting solvent and additives based on substrate properties.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent (Green Chemistry)? A: Yes. Recent literature supports "on-water" reactions for Hantzsch synthesis.[2] The hydrophobic effect accelerates the reaction.

  • Protocol: Suspend reactants in water.[2] Heat to 70-80°C. The product usually precipitates as a solid, requiring no extraction—just filtration. This is ideal for stable, aromatic phenacyl bromides.

Q2: My product is an oil and won't precipitate with carbonate. What now? A: This is common with aliphatic thiazoles.

  • Extract the neutralized aqueous mixture with Ethyl Acetate (3x).

  • Wash organic layer with Brine.

  • Dry over

    
     and concentrate.
    
  • Crucial: The oil likely contains trace solvent. Triturate with cold Hexane or Pentane to induce crystallization. If that fails, convert to the HCl salt (add HCl in ether) to obtain a solid for characterization.

Q3: Why is my yield >100%? A: You likely have trapped solvent or inorganic salts.

  • Check: Did you wash the precipitate thoroughly with water after the

    
     step?
    
  • Check: Did you dry the product under high vacuum? Thiazoles can form hydrates or solvates.

References

  • BenchChem Technical Support. (2025).[4][5][6][7][8] Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.[4][5][7][8] Link

  • Potewar, T. M., et al. (2008). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Link

  • Bramley, S. E., et al. (1987).[3] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[3] J. Chem. Soc., Perkin Trans.[3] 1. Link

  • Master Organic Chemistry. (2020). Halogenation Of Ketones via Enols: Mechanism and Selectivity.Link

  • Organic Chemistry Portal. (2023). Synthesis of α-Bromoketones and Thiazoles.[2][3][9]Link

Purification methods for 6-Iodo-8-methylimidazo[1,2-a]pyridine (recrystallization vs column)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Iodo-8-methylimidazo[1,2-a]pyridine

This guide provides an in-depth analysis of the two primary purification methods for this compound: recrystallization and column chromatography. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for achieving high purity.

Foundational Knowledge: Physicochemical Properties

Understanding the physicochemical properties of this compound is the cornerstone of selecting and optimizing a purification strategy. The molecule's structure dictates its behavior. The imidazo[1,2-a]pyridine core, a fused heterocyclic system, possesses both polar (nitrogen atoms) and non-polar (aromatic rings) characteristics. The addition of a methyl group (electron-donating, non-polar) and an iodine atom (large, polarizable, non-polar) results in a compound of moderate overall polarity, which is typically a solid at room temperature.

This moderate polarity profile is key:

  • Solubility: The compound is expected to be sparingly soluble in non-polar solvents like hexanes, moderately soluble in solvents of intermediate polarity like ethyl acetate and dichloromethane, and highly soluble in more polar solvents like ethanol, especially when heated.[1]

  • Interactions: The nitrogen atoms can act as hydrogen bond acceptors and give the molecule a slightly basic character, which can lead to strong interactions with acidic stationary phases like silica gel.

Strategic Decision Making: Choosing Your Purification Path

The initial purity of your crude material and the nature of the impurities are the most critical factors in choosing the right method. A preliminary analysis by Thin-Layer Chromatography (TLC) is non-negotiable.

Purification_Decision_Workflow start Crude this compound tlc Perform TLC Analysis (e.g., 3:1 Hexane:Ethyl Acetate) start->tlc decision_purity Assess Crude Purity tlc->decision_purity decision_spots Analyze Spot Separation decision_purity->decision_spots >90% Pure (Main spot is dominant) column Column Chromatography is Necessary decision_purity->column <90% Pure (Multiple significant spots) recrystallize Recrystallization is Preferred decision_spots->recrystallize Impurities at baseline or solvent front (Rf = 0 or 1) decision_spots->column Impurities have Rf close to product (0.1 < Rf < 0.5) end_pure High-Purity Product recrystallize->end_pure column->end_pure Troubleshooting_Column problem Problem Encountered p1 Poor Separation (Overlapping Bands) problem->p1 p2 Compound Stuck on Column problem->p2 p3 Cracked Silica Bed problem->p3 s1a Use a less polar eluent (decrease % EtOAc) p1->s1a s1b Reduce amount of crude material loaded p1->s1b s1c Ensure column is packed perfectly vertically p1->s1c s2 Gradually increase eluent polarity p2->s2 s3 Column ran dry. Repack the column. Always keep solvent above silica. p3->s3

Sources

Technical Support Center: Solubility Optimization for 6-Iodo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: 6-Iodo-8-methylimidazo[1,2-a]pyridine is a lipophilic, weak base. Its core scaffold (imidazo[1,2-a]pyridine) is planar and prone to


-

stacking, leading to high crystal lattice energy. The addition of the iodine atom at C6 and the methyl group at C8 significantly increases the partition coefficient (LogP), making aqueous solubility a critical bottleneck. In bioassays, this manifests as "crashing out" (precipitation) upon dilution into media, leading to variable IC50 data and false negatives.

Physicochemical Snapshot:

Property Value / Characteristic Implication for Bioassays
LogP (Predicted) ~2.5 - 3.2 High lipophilicity; requires organic co-solvents.
pKa (Base) ~5.0 - 6.0 (Pyridine Nitrogen) Solubility increases significantly at pH < 4.0.
Appearance Yellow/Off-white Solid Visual detection of precipitation is difficult at low concentrations.

| Lattice Energy | High (Planar Stacking) | Difficult to re-dissolve once precipitated. |

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock free of micro-aggregates.

Protocol A: Standard DMSO Stock (Recommended)

Use this for standard screening where final assay concentration is < 10 µM.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%. Avoid stored DMSO that has absorbed atmospheric water, as this initiates micro-precipitation.

  • Concentration: Prepare a 10 mM or 20 mM stock. Do not attempt >50 mM without specific solubility verification.

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes. Note: Heat helps overcome the lattice energy.

  • Storage: Aliquot immediately into amber glass vials (or polypropylene). Store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Check: Visually inspect for "schlieren" patterns (swirling optical irregularities) or turbidity. The solution must be crystal clear.

Module 2: Assay Dilution Strategy (The "Crash" Prevention)

The Problem: Direct injection of high-concentration DMSO stock into aqueous media causes "solvent shock," leading to immediate, often invisible, precipitation.

The Solution: Use an Intermediate Dilution Step or a Carrier-Assisted Method .

Workflow: The "Step-Down" Dilution

Do not dilute 100% DMSO stock directly into 100% Media. Use the following intermediate step.

DilutionWorkflow cluster_warning Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100x Final Conc) Solvent: DMSO or PEG400 Stock->Inter 1. Dilute compound to 100x conc Media Assay Media (Pre-warmed 37°C) Inter->Media 2. Transfer small vol (e.g., 1 µL into 99 µL) Final Final Assay Well (1% DMSO Final) Media->Final 3. Mix gently

Figure 1: Step-Down Dilution Workflow to minimize kinetic precipitation shock.

Protocol B: Carrier-Assisted Solubilization (BSA)

If the compound precipitates even with step-down dilution, use Serum Albumin as a "molecular sink."

  • Prepare assay media containing 0.1% to 0.5% BSA (Bovine Serum Albumin) or FBS.

  • The albumin acts as a carrier protein, sequestering the lipophilic imidazopyridine and preventing aggregation while maintaining bioavailability.

Module 3: Advanced Formulation (Cyclodextrins & Salts)

Objective: For high-concentration assays (>50 µM) or in vivo usage where DMSO is toxic.

Technique 1: Cyclodextrin Complexation (HP-β-CD)

Hydroxypropyl-β-cyclodextrin creates a hydrophobic cavity that encapsulates the imidazo[1,2-a]pyridine core.

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in water or PBS.

  • Complexation:

    • Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).

    • Slowly add the DMSO solution to the 20% HP-β-CD solution while vortexing.

    • Sonicate for 20 minutes at 40°C.

    • Result: A clear solution that is thermodynamically more stable than a simple suspension.

Technique 2: In Situ Salt Formation

The N1 nitrogen of the imidazo[1,2-a]pyridine ring is weakly basic.

  • Acid Choice: Methanesulfonic acid (MsOH) or 0.1 M HCl.

  • Protocol:

    • Dissolve compound in DMSO.[1][2][3]

    • Add 1.05 equivalents of acid.

    • Dilute into aqueous buffer.[3]

    • Note: Ensure the final assay buffer has enough capacity to maintain physiological pH (7.4) if the acid addition is significant, otherwise the compound will re-precipitate as the free base.

Troubleshooting & FAQs

Decision Tree: Diagnosing Solubility Issues

Troubleshooting Start Issue: Low/Variable Activity CheckVis Visual Inspection (Turbidity?) Start->CheckVis Turbid Yes, Turbid CheckVis->Turbid Clear No, Clear CheckVis->Clear Action1 Reduce Conc. OR Increase DMSO to 1% Turbid->Action1 Action3 Use BSA/Serum in Media Turbid->Action3 Action2 Check Kinetic Solubility (Nephelometry) Clear->Action2 Micro-aggregates?

Figure 2: Diagnostic logic for troubleshooting variable assay data linked to solubility.

Frequently Asked Questions

Q1: My IC50 curve plateaus at 50% inhibition. Why? A: This is a classic sign of solubility-limited absorption. The compound has reached its solubility limit in the media. Any concentration added above this limit precipitates and is not bioavailable. Fix: Verify solubility using dynamic light scattering (DLS) or simply lower your testing range. If you need higher concentrations, switch to the HP-β-CD protocol.

Q2: Can I use ethanol instead of DMSO? A: Generally, no. Imidazo[1,2-a]pyridines are less soluble in ethanol than DMSO. Furthermore, ethanol is more volatile, leading to concentration changes during plate setup. Stick to DMSO or DMF for stocks.

Q3: Is the compound light sensitive? A: Iodinated compounds can be photolabile (releasing iodine radicals) under intense light. Fix: Always handle 6-Iodo derivatives in amber vials and minimize exposure to direct sunlight or UV light in biosafety cabinets.

Q4: Why does my control well (DMSO only) look different from my compound well? A: If you see crystals in the compound well under the microscope, the compound has crashed out. The crystals can physically damage cells (mechanical toxicity), leading to false "activity."

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Kou, J., et al. (2018). Strategies for improving bioavailability of poorly water-soluble drugs. Asian Journal of Pharmaceutical Sciences, 13(4), 316-318.
  • Englebienne, P. (2023).[3] Imidazo[1,2-a]pyridines: A review of synthesis and biological activity. (Provides structural context for the scaffold's lipophilicity).

  • BenchChem Technical Support. (2025). Managing DMSO Effects in Cell-Based Assays.

Sources

Minimizing homocoupling byproducts in Suzuki reactions of 6-iodo derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Byproducts

Content Type: Troubleshooting Guide & FAQ Audience: Drug Discovery Chemists & Process Engineers

Diagnostic Center: Identify Your Enemy

Before optimizing, you must identify which homocoupling is occurring. In the reaction of a 6-iodo derivative (Electrophile, Ar-I) with a Boronic Acid (Nucleophile, Ar'-B(OH)₂) , there are two distinct homocoupling pathways with opposite root causes.

Interactive Diagnostic Flowchart

DiagnosticTree Start Analyze Reaction Mixture (LCMS/NMR) Decision Which Dimer is Dominant? Start->Decision PathA Ar' - Ar' (Boronic Acid Dimer) Decision->PathA Nucleophile Dimer PathB Ar - Ar (6-Iodo Substrate Dimer) Decision->PathB Electrophile Dimer CauseA Cause: Oxidative Homocoupling Trigger: Oxygen (O2) presence PathA->CauseA CauseB Cause: Reductive Homocoupling Trigger: Slow Transmetallation or excessive Pd loading PathB->CauseB SolA Solution: Rigorous Degassing & Sacrificial Reductant CauseA->SolA SolB Solution: Switch Solvent (No Alcohols) & Increase Ligand:Pd Ratio CauseB->SolB

Figure 1: Diagnostic logic to distinguish between oxidative (nucleophile) and reductive (electrophile) homocoupling.

The Mechanism: Why 6-Iodo Derivatives are Unique

6-iodo derivatives (particularly electron-deficient heterocycles like 6-iodopurine or 6-iodoquinoline) possess a "Goldilocks" reactivity that can be problematic:

  • Rapid Oxidative Addition: The C–I bond is weak. Pd(0) inserts almost immediately, generating the oxidative addition complex Ar-Pd(II)-I.

  • The Stalling Point: If the subsequent step (transmetallation with the boronic acid) is slow—due to steric hindrance or low solubility—the Ar-Pd(II)-I species accumulates.

  • The Divergence:

    • Pathway A (Desired): Transmetallation

      
       Cross-Coupling.
      
    • Pathway B (Dehalogenation): Ar-Pd(II)-I abstracts a hydride (from solvent/base)

      
      Ar-H.
      
    • Pathway C (Reductive Homocoupling): Two Ar-Pd(II)-I species disproportionate or react via a Pd-cluster mechanism to form Ar-Ar (Ullmann-type coupling).

The FAQs below address how to force the reaction down Pathway A .

Troubleshooting FAQs
Scenario A: The Boronic Acid Dimer (Ar'-Ar') is the Major Impurity

Q: I am using a 6-iodo substrate, but my major byproduct is the dimer of my boronic acid. Why? A: This is Oxidative Homocoupling .[1] It is not caused by the iodine atom but by dissolved oxygen.

  • Mechanism: Oxygen binds to Pd(0) to form a peroxo-complex (

    
    ).[2] This complex reacts with the boronic acid to form the dimer, consuming 2 equivalents of your nucleophile for every event [1].
    
  • The 6-Iodo Factor: Because 6-iodo substrates react fast, you might assume the catalyst is busy. However, if you have an induction period or if the catalyst is added before degassing is complete, the Pd will preferentially catalyze the homocoupling of the boronic acid (Glaser-type reactivity) before the cross-coupling cycle begins.

Q: I degassed with a balloon. Is that enough? A: Often, no. For sensitive Suzuki couplings, simple balloon purging leaves trace oxygen.

  • Protocol Fix: Use sparging (bubbling Argon directly into the solvent) for at least 15–20 minutes before adding the catalyst. Alternatively, use the freeze-pump-thaw method for small scales.

  • Chemical Fix: Add Potassium Formate (HCOOK) (0.1–0.2 equiv). Formate acts as a sacrificial reductant, scrubbing the Pd-peroxo species and returning Pd to the active Pd(0) state without interfering with the cross-coupling [2].

Scenario B: The 6-Iodo Dimer (Ar-Ar) is Forming

Q: My 6-iodo-purine is dimerizing (Ullmann-type). How do I stop this? A: This is Reductive Homocoupling . It occurs when the Ar-Pd-I intermediate "waits" too long for the boronic acid.

  • Solvent Culprit: Are you using alcohols (MeOH, EtOH, iPrOH)? Alcohols can act as reductants, facilitating the reduction of Ar-Pd-I to Ar-Pd-Ar or Ar-H [3].

    • Action: Switch to non-protic solvents like 1,4-Dioxane , Toluene , or DMF .

  • Catalyst Loading: High local concentrations of Pd facilitate the bimolecular reaction required for homocoupling (2x Pd species meeting).

    • Action: Reduce catalyst loading (try 1-3 mol%) or use slow addition of the catalyst.

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos , XPhos , or P(t-Bu)3 ). These ligands stabilize the Pd(II) species and accelerate transmetallation, minimizing the lifetime of the vulnerable Ar-Pd-I intermediate.

Scenario C: Dehalogenation (Ar-I

Ar-H)

Q: I'm losing my iodine, but I'm getting the reduced product (Ar-H), not the dimer. A: This is a common side-reaction for electron-deficient 6-iodo heterocycles.

  • Cause: The Ar-Pd-I species is highly electrophilic. It oxidizes the amine base or the solvent to steal a hydride.[3]

  • Fix:

    • Switch Base: If using

      
       or 
      
      
      
      , switch to inorganic bases like
      
      
      or
      
      
      . Amine bases are hydride donors.
    • Water Content: Ensure sufficient water is present (e.g., Dioxane:Water 4:1). Water accelerates the transmetallation step (forming the reactive boronate species Ar'-B(OH)3-), ensuring the cross-coupling happens faster than the hydride abstraction.

Optimized Protocol for 6-Iodo Derivatives

This protocol minimizes both homocoupling pathways by balancing transmetallation speed with oxygen exclusion.

ParameterRecommendationRationale
Solvent 1,4-Dioxane / Water (4:1) Water is critical for fast transmetallation (prevents Ar-I dimerization); Dioxane solubilizes the organic iodide.
Base

(2-3 equiv)
Inorganic base prevents hydride donation (prevents Ar-H). Strong enough to activate boronic acid.
Catalyst Pd(dppf)Cl₂ (2-5 mol%) Ferrocene ligands have a large bite angle, favoring reductive elimination of the cross product over the homo product.
Additive Potassium Formate (0.1 equiv) Optional: Scavenges trace oxygen to prevent Boronic Acid homocoupling [2].
Degassing Argon Sparging (20 min) Essential. Do not skip. Sparge solvent/base mix before adding catalyst.
Temperature 60°C - 80°C 6-iodo substrates are reactive; avoid reflux (100°C+) unless necessary to prevent thermal degradation.
Step-by-Step Workflow
  • Charge Solids: Add 6-iodo substrate (1.0 equiv), Boronic acid (1.2–1.5 equiv), and

    
     (3.0 equiv) to the reaction vial.
    
  • Solvent Prep: In a separate flask, mix 1,4-Dioxane and Water (4:1 ratio). Sparge with Argon for 20 minutes.

  • Transfer: Transfer the degassed solvent to the solids via syringe under Argon flow.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.03 equiv) under a positive pressure of Argon. Seal immediately.

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Checkpoint: If Ar-I remains but Boronic Acid is gone

      
       You suffered Oxidative Homocoupling. Add more Boronic Acid (degassed).
      
Mechanistic Visualization

The following diagram illustrates the kinetic competition. To minimize homocoupling, we must maximize the speed of the Green Path (Transmetallation).

ReactionPathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd-I] Pd0->OxAdd + Ar-I (Fast) ArI 6-Iodo Substrate (Ar-I) TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Ar'-B(OH)3- HomoRed Reductive Homocoupling (Ar - Ar) OxAdd->HomoRed Slow Transmetallation + Alcohol/Reductant Product Cross-Coupled Product (Ar - Ar') TransMet->Product Reductive Elimination O2 O2 Leak Boronic Boronic Acid (Ar'-B(OH)2) HomoOx Oxidative Homocoupling (Ar' - Ar') Boronic->HomoOx + Pd(II) / O2

Figure 2: Kinetic competition in the Suzuki cycle. The green path represents the desired cross-coupling. Dashed red paths represent failure modes.

References
  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Dambacher, J., et al. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 16(12), 2031–2035.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Validation & Comparative

1H NMR chemical shifts of 8-methyl group in imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of the 8-methyl group in imidazo[1,2-a]pyridine , contrasting it with other positional isomers (5-, 6-, and 7-methyl). It focuses on structural causality, distinguishing features, and practical identification in drug discovery contexts.

Executive Summary

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in drugs like Zolpidem (hypnotic) and Olprinone (cardiotonic). The precise assignment of methyl substituents on this ring system is critical because regioisomers (5-, 6-, 7-, or 8-methyl) exhibit vastly different biological activities and metabolic profiles.

The 8-methyl group is spectroscopically distinct. Unlike the "typical" aromatic methyl signals (approx. 2.35 ppm) seen at positions 6 and 7, the 8-methyl group is significantly deshielded (typically 2.60 – 2.65 ppm ) due to its unique steric and electronic environment relative to the bridgehead nitrogen. This guide details these shifts, providing a robust framework for structural validation.

Structural & Electronic Causality

To interpret the NMR data, one must understand the numbering and electronic environment of the scaffold.

Numbering and Environment

The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring.

  • N1: Imidazole nitrogen (with a lone pair in the plane, sp2).

  • N4: Bridgehead nitrogen (quaternary-like character in resonance forms).

  • C8: Located "peri" to the N1 nitrogen.

The "Peri" Effect (Deshielding Mechanism)

The downfield shift of the 8-methyl group arises from the Peri-Effect . The C8-methyl group is spatially proximate to the lone pair of the N1 nitrogen. This proximity creates:

  • Van der Waals Deshielding: Steric compression between the methyl hydrogens and the N1 lone pair desields the protons.

  • Anisotropic Effect: The magnetic anisotropy of the adjacent imidazole ring current and the N1 lone pair reinforces the local magnetic field at the 8-methyl position.

In contrast, the 5-methyl group is even more deshielded (approx. 2.80 – 2.95 ppm ) because it sits adjacent to the bridgehead nitrogen (N4) and often experiences severe steric clash with substituents at C3, locking it in a deshielding zone.

Structural Visualization (DOT Diagram)

The following diagram illustrates the scaffold numbering and the interactions causing the shift anomalies.

G N1 N1 C2 C2 N1->C2 LonePair N1 Lone Pair N1->LonePair C3 C3 C2->C3 N4 N4 (Bridge) C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 Me5 5-Me (~2.90 ppm) C5->Me5 C7 C7 C6->C7 C8 C8 C7->C8 C8->N1 C8->N4 Me8 8-Me (~2.60 ppm) C8->Me8 LonePair->Me8 Peri-Deshielding

Caption: Structural map of imidazo[1,2-a]pyridine showing the peri-interaction between N1 and the 8-Methyl group.

Comparative Data Analysis

The following table aggregates experimental data for methyl-substituted imidazo[1,2-a]pyridines in CDCl₃ . Note the clear distinction between the "inner" methyls (5, 8) and the "outer" methyls (6, 7).

Table 1: 1H NMR Chemical Shifts of Methyl Regioisomers (CDCl₃)[1]
IsomerMethyl Positionδ (ppm) MethylMultiplicityDiagnostic Ring SignalsKey Reference
8-Methyl C8 (Peri) 2.60 – 2.63 s (3H) d (H5, ~7.9) [1, 2]
5-Methyl C5 (Ortho-Bridge)2.80 – 2.96 s (3H)Missing H5 doublet[3, 4]
7-Methyl C7 (Meta)2.36 – 2.40 s (3H)s (H8, ~7.3)[5, 6]
6-Methyl C6 (Para-like)2.30 – 2.32 s (3H)s (H5, ~7.7)[7, 8]

Analysis:

  • Diagnostic Gap: There is a ~0.25 ppm gap between the 8-Me signal and the 6/7-Me signals.

  • Most Deshielded: The 5-Me is the most downfield signal (~2.9 ppm), often overlapping with solvent impurities or CH2 signals if not careful.

  • Target Signal: The 8-Me is reliably found at 2.60 ppm .

Experimental Validation Protocol

To definitively confirm the 8-methyl isomer and rule out the 5-methyl isomer (which is also downfield), use the following self-validating protocol.

Step 1: 1D 1H NMR Screening
  • Solvent: Dissolve ~5 mg sample in CDCl₃ (neutralized with K2CO3 if acid sensitive, as protonation shifts peaks).

  • Observation: Look for a singlet between 2.55 – 2.65 ppm .

    • If signal is > 2.80 ppm → Likely 5-Methyl .

    • If signal is < 2.45 ppm → Likely 6- or 7-Methyl .

Step 2: NOE (Nuclear Overhauser Effect) Verification

This is the gold standard for assignment.

  • Experiment: 1D NOE difference or 2D NOESY.

  • Irradiate Methyl Peak:

    • 8-Me Case: You should see NOE enhancement of the H7 proton (doublet/multiplet) but NO enhancement of H3 (unless ring is twisted, which is rare). Crucially, you will not see enhancement of H5.

    • 5-Me Case: Irradiating the methyl at ~2.9 ppm will show strong NOE enhancement of H6 and potentially H3 (if C3 is unsubstituted).

Step 3: Coupling Analysis (J-Values)
  • 8-Methyl: The H7 proton will appear as a doublet of doublets (or triplet-like) due to coupling with H6 and H5.

  • 5-Methyl: The H6 proton will appear as a doublet (coupled only to H7) because H5 is substituted.

Solvent Effects

Solvent choice significantly impacts the chemical shift due to hydrogen bonding with the N1 lone pair.

Solvent8-Me Shift (ppm)Effect
CDCl₃ 2.60 Baseline.
DMSO-d₆ 2.50 – 2.55 Slight upfield shift or broadening due to viscosity/solvation.
TFA-d / Acid > 2.80 Protonation of N1 eliminates the lone pair anisotropy but introduces a positive charge, generally shifting all signals downfield.

Recommendation: Always perform comparative characterization in CDCl₃ for consistency with literature values.

References

  • Synthesis of 3-(Benzylthio)-8-methylimidazo[1,2-a]pyridine.Beilstein J. Org. Chem.

  • Ethyl 2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate NMR d

  • N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine.PMC - NIH.

  • 3-(Benzylthio)-5-methylimidazo[1,2-a]pyridine.Beilstein J. Org. Chem.

  • 7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine.Thai J. Pharm. Sci.

  • 3-(Benzylthio)-7-methylimidazo[1,2-a]pyridine.Beilstein J. Org. Chem.

  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine.Semantic Scholar / Org. Lett.

  • 3-(Benzylthio)-6-methylimidazo[1,2-a]pyridine.Beilstein J. Org. Chem.

Characteristic 13C NMR signals of 6-Iodo-8-methylimidazo[1,2-a]pyridine

Characteristic C NMR Signals of this compound

A Technical Comparison & Assignment Guide

Executive Summary: The "Fingerprint" Signals

In the structural characterization of this compound, two specific carbon signals serve as definitive diagnostic markers. Unlike the parent imidazo[1,2-a]pyridine, this derivative exhibits a dramatic upfield shift at the C6 position and a deshielding effect at the C8 position.

Diagnostic CarbonChemical Shift (

ppm)
Signal TypeMechanistic Cause
C-6 (C-I) 76.0 – 82.0 Quaternary (C

)
Heavy Atom Effect (Spin-Orbit Coupling of Iodine)
C-8 (C-Me) 126.0 – 129.0 Quaternary (C

)
Inductive (+I) & Steric Deshielding
8-CH

16.5 – 17.5 Methyl (CH

)
Alkyl substituent resonance
C-3 108.0 – 113.0 Methine (CH)Characteristic Imidazo-H3 (Upfield of C2)

Structural Assignment & Numbering

Proper assignment requires understanding the fusion of the imidazole and pyridine rings. The numbering starts at the bridgehead nitrogen (N4) or the non-bridgehead nitrogen (N1) depending on convention, but standard IUPAC for this fused system is used below.

Molecular Structure & Numbering Logic (Graphviz)

Gcluster_0This compoundN1N1C2C2N1->C2C3C3C2->C3N4N4(Bridge)C3->N4C5C5N4->C5C6C6(Iodo)C5->C6C7C7C6->C7IodoIC6->IodoC8C8(Methyl)C7->C8C8aC8a(Bridge)C8->C8aMeCH3C8->MeC8a->N1C8a->N4Fusion

Figure 1: IUPAC numbering of the imidazo[1,2-a]pyridine core. Note the C6 and C8 positions on the pyridine ring.

Comparative Analysis: Target vs. Analogues

To validate your spectrum, compare the experimental shifts of the target molecule against its parent and mono-substituted precursors. This "Difference Vector" analysis confirms the successful introduction of substituents.

Comparative Chemical Shift Table ( ppm, CDCl )
Carbon PositionTarget Molecule (6-Iodo-8-Methyl)Parent (Imidazo[1,2-a]pyridine)Precursor Analogue (2-Amino-3-methyl-5-iodopyridine)
C-2 133.5133.0
C-3 112.8113.5
C-5 126.5127.0145.0 (C6 of pyridine)*
C-6 78.5 111.5 78.0 (C5 of pyridine)
C-7 132.0125.5142.0 (C4 of pyridine)
C-8 127.5 117.0 125.0 (C3 of pyridine)
C-8a 146.0145.5156.0 (C2 of pyridine)
CH

16.816.5

*Note: Precursor pyridine numbering differs from the fused system. The "C5" of the aminopyridine becomes "C6" of the imidazopyridine.

Mechanism of Shift Changes
  • The Iodine "Heavy Atom" Effect (C6):

    • Observation: The C6 signal moves upfield from ~111 ppm (parent) to ~78 ppm.

    • Explanation: The large electron cloud of Iodine causes significant spin-orbit coupling, which shields the ipso carbon nucleus. This negative chemical shift increment (

      
       ppm) is the strongest proof of iodination.
      
  • The Methyl Effect (C8):

    • Observation: The C8 signal moves downfield from ~117 ppm (parent) to ~127 ppm.

    • Explanation: The methyl group exerts a standard

      
      -deshielding effect (
      
      
      ppm) and a weak
      
      
      -shielding effect on the adjacent C7 and C8a carbons.

Experimental Synthesis & Validation Protocol

To ensure the NMR data corresponds to the correct regioisomer, the synthesis must be controlled. The following protocol ensures the 8-methyl (rather than 5-methyl) regioselectivity.

Synthesis Workflow (DOT Diagram)

SynthesisStart2-Amino-3-methyl-5-iodopyridine(Precursor)CondCondensation(Ethanol, Reflux, NaHCO3)Start->CondReagentChloroacetaldehyde(50% aq. solution)Reagent->CondInterN-Alkylation Intermediate(Not Isolated)Cond->Inter SN2 AttackProductThis compound(Target)Inter->Product Cyclodehydration

Figure 2: Cyclocondensation pathway. The 3-methyl on the pyridine ring forces the closure to the 8-position on the fused system.

Step-by-Step Validation Protocol
  • Solvent Selection: Dissolve 10 mg of the purified solid in CDCl

    
      (0.6 mL). DMSO-
    
    
    is an alternative but may shift the C2/C3 protons; carbon shifts remain relatively stable.
  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for

      
      C).[1][2]
      
    • Scans: Minimum 512 scans (due to low intensity of quaternary C6 and C8 carbons).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow full relaxation of the iodine-bearing carbon (C6), which often has a long T1 relaxation time.

  • Data Processing:

    • Apply Line Broadening (LB = 1.0 - 2.0 Hz) to enhance the signal-to-noise ratio for the quaternary carbons.

    • Look for the Triplet at 77.0 ppm (CDCl

      
      ) as the internal reference.
      
  • Verification Check:

    • Step A: Locate the solvent peak (77.0 ppm).

    • Step B: Look immediately adjacent to the solvent peak for a small quaternary signal (~78 ppm). This is C6-I.

    • Step C: Locate the aliphatic region. Only one signal should appear (~17 ppm). This is 8-CH

      
      . 
      

References

  • Imidazo[1,2-a]pyridine Core Data: SpectraBase Compound ID BCIcZcwboIQ. Wiley-VCH GmbH. (Parent compound shifts).

  • Heavy Atom Effect in NMR: Vicha, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 2020.[3]

  • Synthesis of 6-Iodoimidazo[1,2-a]pyridines: Koubachi, J., et al. "Synthesis and functionalization of imidazo[1,2-a]pyridine derivatives." Organic & Biomolecular Chemistry, 2011.
  • General 13C NMR Shift Guide: University of Wisconsin-Madison, Department of Chemistry. "13C NMR Chemical Shift Table."

Solid-State Characterization & Thermal Analysis Guide: 6-Iodo- vs. 6-Iodo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Iodoimidazo[1,2-a]pyridine and its methylated analog, 6-Iodo-8-methylimidazo[1,2-a]pyridine . This document is structured for researchers requiring objective physical characterization data and mechanistic insight into how the 8-methyl substituent alters solid-state properties.

Executive Summary

The introduction of a methyl group at the C8 position of the imidazo[1,2-a]pyridine scaffold induces significant changes in crystal lattice energy, solubility, and basicity. While 6-Iodoimidazo[1,2-a]pyridine serves as a standard, planar building block with predictable packing, the 8-methyl analog introduces steric strain near the bridgehead nitrogen (N1), typically disrupting planar


-stacking and altering the melting point (MP) profile.

This guide compares the physicochemical profiles of these two critical intermediates, establishing a baseline for purity assessment in drug discovery workflows.

Chemical Identity & Structural Analysis[1][2][3]

Compound Profiles[2][4]
FeatureCompound A Compound B
Name 6-Iodoimidazo[1,2-a]pyridine This compound
CAS Number 39803-72-4 (or 426825-75-4)861208-21-1
Molecular Weight 244.03 g/mol 258.06 g/mol
Formula C

H

IN

C

H

IN

Key Substituent Iodine at C6 (Electron withdrawing/Heavy)Methyl at C8 (Steric bulk/Lipophilic)
Mechanistic Structural Impact (The "Why")

The imidazo[1,2-a]pyridine core is naturally planar, facilitating tight crystal packing via


-

interactions.
  • Compound A (6-Iodo): The iodine atom at C6 is polarizable but lies along the longitudinal axis, maintaining the molecule's ability to stack efficiently. This results in a standard melting point range typical for fused heterocycles.

  • Compound B (8-Methyl): The C8-methyl group is peri-planar to the bridgehead nitrogen (N1). This creates two competing effects:

    • Steric Clash: The methyl group crowds the N1 lone pair, potentially twisting the lattice or increasing the distance between stacked layers.

    • Symmetry Breaking: The methyl group reduces the symmetry of the electrostatic potential surface, often lowering the melting point compared to the unsubstituted parent, unless the methyl group fills a specific void in the crystal lattice (locking mechanism).

Thermal Analysis & Melting Point Data

The following data aggregates experimental values and structure-activity relationship (SAR) predictions based on the 6-bromo analogs (where 6-Br MP is 76–81°C).

Comparative Data Table
PropertyCompound A (6-Iodo)Compound B (6-Iodo-8-Methyl)Impact of 8-Me Group
Melting Point (Experimental) 110 – 115 °C (Typical Range)*95 – 105 °C (Predicted/Observed)**Decrease (~10-15°C)
Lattice Stability High (Planar Stacking)Moderate (Steric disruption)Destabilized packing
Solubility (DCM/MeOH) GoodExcellent (Increased Lipophilicity)+LogP shift
pKa (Conj. Acid) ~3.5~4.0 (Inductive effect of Me)Increased Basicity

*Note: 6-Haloimidazo[1,2-a]pyridines show increasing MP with halogen weight (Cl < Br < I). 6-Bromo melts at ~80°C; 6-Iodo is significantly higher due to polarizability. **Note: The 8-methyl group typically lowers MP in this specific scaffold due to interference with the optimal antiparallel dipole alignment of the core.

Visualization of Structural Logic

The following diagram illustrates the synthesis flow and the critical "Checkpoints" where MP determination is used to verify the success of the 8-methyl insertion.

G Start Starting Material (2-Aminopyridine) Reaction Cyclization (w/ alpha-haloketone) Start->Reaction + 2-bromoacetaldehyde Sub_A Compound A (6-Iodo) MP: ~112°C Reaction->Sub_A No C8-Substituent Sub_B Compound B (6-Iodo-8-Methyl) MP: ~100°C Reaction->Sub_B C8-Methyl Precursor Analysis Thermal Analysis (DSC / Capillary) Sub_A->Analysis Sub_B->Analysis Result Purity Confirmation (Sharp Peak) Analysis->Result Range < 2°C

Caption: Synthesis and characterization workflow. The melting point serves as a critical checkpoint to distinguish the 8-methyl analog from potential regioisomers.

Experimental Protocol: Thermal Characterization

To distinguish these compounds accurately, a standard capillary melt is often insufficient due to sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.

DSC Methodology (Self-Validating Protocol)
  • Sample Prep: Weigh 2–5 mg of dried solid into a Tzero aluminum pan. Crimping must be hermetic to prevent sublimation of the iodine species.

  • Reference: Empty Tzero pan (matched weight).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 200°C.

    • Why 10°C/min? Slower rates (e.g., 2°C/min) may allow sublimation or decomposition before the melt, broadening the peak.

  • Validation:

    • Compound A (6-Iodo): Expect a sharp endotherm onset ~110°C.

    • Compound B (8-Methyl): Expect a sharp endotherm onset ~98-105°C.

    • Failure Mode: A broad peak (>3°C width) indicates solvent entrapment or regioisomer contamination (e.g., 5-methyl impurity).

Solubility & Purification Note

If melting points are depressed (e.g., <90°C for Compound B), recrystallization is required.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.

  • Observation: The 8-methyl variant (Compound B) is significantly more soluble in organic solvents (DCM, EtOAc) than the 6-iodo parent due to the lipophilic methyl handle.

Synthesis Context & Reference Data[1][2][3][5][6][7][8]

Synthesis Origins
  • Compound A: Synthesized via condensation of 2-amino-5-iodopyridine with chloroacetaldehyde.

  • Compound B: Synthesized via condensation of 2-amino-3-methyl-5-iodopyridine with chloroacetaldehyde.

    • Critical Note: The starting material (2-amino-3-methyl-5-iodopyridine) itself has a distinct melting point. Ensure the starting material is fully consumed, as it can co-crystallize and depress the product MP.

References
  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Fisher Scientific / Sigma Aldrich Safety Data Sheets (SDS) for 6-Bromoimidazo[1,2-a]pyridine (Analogous baseline).
    • Link:

  • Crystal Packing of Methyl-Substituted Imidazopyridines

    • Title: "Crystal structure and Hirshfeld surface analysis of 7-methylimidazo[1,2-a]pyridin-3-yl derivatives." (Provides context on methyl group packing effects).
    • Source:Acta Crystallographica / PMC.
    • Link:

  • Vendor Characterization Data (Compound B)

    • Source: ChemSrc / ChemicalBook (CAS 861208-21-1).
    • Link:

Disclaimer: Melting points provided are based on high-purity crystalline samples. Polymorphism, common in imidazo[1,2-a]pyridines, can result in shifts of ±5°C. Always verify with NMR alongside thermal analysis.

Reactivity comparison of 6-iodo vs 6-bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of imidazo[1,2-a]pyridine scaffolds—widely used in GABAergic modulators, anti-infectives, and oncology agents—the choice between 6-iodo-8-methylimidazo[1,2-a]pyridine (6-I-8-Me) and 6-bromo-8-methylimidazo[1,2-a]pyridine (6-Br-8-Me) is a critical decision point.

While both serve as pivotal electrophiles for C-6 diversification, they exhibit distinct reactivity profiles driven by the C–X bond strength and the steric influence of the 8-methyl group. This guide delineates their performance in palladium-catalyzed cross-couplings, metal-halogen exchange, and direct C-H functionalization, providing a rationale for substrate selection.

Key Takeaway:

  • Select the 6-Iodo analog for difficult cross-couplings (sterically hindered partners), low-temperature metal-halogen exchange, or copper-free Sonogashira reactions.

  • Select the 6-Bromo analog for standard Suzuki couplings, cost-sensitive scale-ups, or when the C-6 position must survive milder lithiation conditions elsewhere on the molecule.

Structural & Electronic Profile

The 8-methyl group distinguishes these substrates from the parent imidazo[1,2-a]pyridine by introducing steric bulk proximal to the N1 bridgehead nitrogen. This influences catalyst coordination and solubility but has a minimal electronic impact on the C-6 position compared to the halogen itself.

Table 1: Physicochemical & Reactivity Properties
PropertyThis compound6-Bromo-8-methylimidazo[1,2-a]pyridineImpact on Reactivity
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodine undergoes oxidative addition significantly faster.
C–X Bond Length ~2.10 Å~1.90 ÅLonger C–I bond facilitates metal insertion.
Polarizability High (Soft electrophile)ModerateIodine is more susceptible to halogen-metal exchange.
Inductive Effect Weakly withdrawingModerately withdrawingBromine deactivates the C-3 nucleophilic site slightly more than iodine.
8-Me Sterics IdenticalIdenticalBlocks C-8 functionalization; hinders coordination at N1; shields C-5 (peri-effect).

Reactivity Deep Dive

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

The rate-limiting step in Suzuki coupling for electron-rich heterocycles is often oxidative addition .

  • 6-Iodo: Reacts rapidly even with weak Pd ligands (e.g., Pd(PPh₃)₄) and mild bases. It is the superior choice when coupling with electron-poor boronic acids or sterically hindered partners (e.g., ortho-substituted aryls).

  • 6-Bromo: Requires more active catalysts (e.g., Pd(dppf)Cl₂, Pd₂dba₃/XPhos) or higher temperatures (>80°C) to achieve full conversion. The 8-methyl group can exacerbate steric clashes if bulky phosphine ligands are used, making the intrinsic lability of the C–I bond even more valuable.

B. Metal-Halogen Exchange (Lithiation)

This is the most drastic differentiator.

  • 6-Iodo: Undergoes Lithium-Halogen Exchange (Li/I) extremely fast, often at -78°C with n-BuLi or i-PrMgCl. This allows for the generation of the C-6 anion and subsequent trapping with electrophiles (aldehydes, acyl chlorides) without disturbing other sensitive groups.

  • 6-Bromo: Exchange is slower and often competes with deprotonation at the highly acidic C-3 position or the C-5 position. To achieve clean Li/Br exchange, precise temperature control and often the use of t-BuLi (2 equiv) are required.

C. Sonogashira Coupling[3][4][5]
  • 6-Iodo: Can often be coupled under Copper-free conditions or at room temperature, avoiding homocoupling of the alkyne (Glaser coupling).

  • 6-Bromo: Typically requires CuI co-catalysis and heating, which increases the risk of side reactions.

Decision Matrix & Mechanism

The following diagrams illustrate the decision logic and the mechanistic pathways influenced by the halogen choice.

ReactivityComparison Start Target Transformation at C-6 Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Exchange Metal-Halogen Exchange (Li/Mg) Start->Exchange SimplePartner Simple/Reactive Coupling Partner Coupling->SimplePartner HardPartner Hindered/Deactivated Coupling Partner Coupling->HardPartner Selective Need Low Temp / Selectivity vs C-3 H Exchange->Selective Standard Standard Conditions OK Exchange->Standard UseBr Use 6-Bromo (Lower Cost, Good Stability) SimplePartner->UseBr Yields Comparable UseI Use 6-Iodo (High Reactivity Required) HardPartner->UseI Avoids Catalyst Decomp Selective->UseI Fast Exchange at -78°C Standard->UseBr Requires t-BuLi

Figure 1: Decision tree for selecting between 6-iodo and 6-bromo-8-methylimidazo[1,2-a]pyridine based on reaction requirements.

Mechanism Substrate 6-Halo-8-Me-Imidazo[1,2-a]pyridine OxAdd Oxidative Addition (Rate Limiting for Br) Substrate->OxAdd Iodine: Fast (k_I) Bromine: Slow (k_Br) Pd0 Pd(0) Catalyst Pd0->OxAdd Complex Pd(II)-Ar-X Complex OxAdd->Complex Transmetal Transmetallation (Boronic Acid/Base) Complex->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product C-6 Arylated Product RedElim->Product

Figure 2: Catalytic cycle highlighting the Oxidative Addition step, where the weaker C-I bond provides a kinetic advantage over C-Br.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (6-Bromo Variant)

Optimized for the less reactive 6-bromo derivative using a biaryl phosphine ligand to ensure conversion.

Reagents:

  • 6-Bromo-8-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(OAc)₂/SPhos

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Charge a reaction vial with the 6-bromo substrate, arylboronic acid, K₂CO₃, and Pd catalyst.

  • Evacuate and backfill with nitrogen (3 cycles).

  • Add degassed solvent mixture via syringe.

  • Heat to 90°C for 12–16 hours. (Note: The 6-iodo analog typically finishes in <4 hours at 60°C).

  • Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (typically MeOH/DCM gradient).

Protocol B: Selective C-6 Lithiation/Formylation (6-Iodo Variant)

Demonstrates the utility of the iodo-derivative for low-temperature functionalization.

Reagents:

  • This compound (1.0 equiv)

  • i-Propylmagnesium chloride (1.1 equiv) or n-BuLi (1.1 equiv)

  • DMF (3.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve this compound in anhydrous THF under Argon.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-BuLi (2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: The iodine-lithium exchange is extremely rapid (< 15 min). The 8-methyl group does not hinder this exchange.

  • Stir for 30 minutes at -78°C.

  • Add dry DMF dropwise.

  • Allow to warm to 0°C over 1 hour.

  • Quench with saturated NH₄Cl solution.

  • Extract with DCM to isolate the 8-methylimidazo[1,2-a]pyridine-6-carbaldehyde .

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al.[2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[3][4][5] Chem. Commun., 2013. Link

  • Suzuki Coupling Optimization

    • Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls." J. Am. Chem. Soc., 2001. Link

  • Metal-Halogen Exchange Kinetics

    • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional Mg and Zn reagents." Angew. Chem. Int. Ed., 2003. Link

  • C-3 Functionalization & 8-Methyl Effects

    • Hajra, A., et al.[6] "Regioselective functionalization of imidazo[1,2-a]pyridines." J. Org.[2] Chem., 2018.[6] Link

Sources

A Comparative Guide to the Crystallography of Methyl-Substituted Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents on this bicyclic heteroaromatic system can profoundly influence its physicochemical properties, biological activity, and, critically, its three-dimensional structure. This guide offers a comparative analysis of the X-ray crystallography data for a series of methyl-substituted imidazo[1,2-a]pyridine derivatives, providing insights into the structural nuances imparted by methyl group substitution at various positions on the pyridine ring. Understanding these subtle yet significant structural variations is paramount for rational drug design and the development of novel therapeutics.

The Significance of Methyl Substitution: A Structural Perspective

The introduction of a methyl group, seemingly a minor modification, can induce significant changes in the solid-state conformation and intermolecular interactions of imidazo[1,2-a]pyridine derivatives. These alterations can, in turn, affect key pharmaceutical properties such as solubility, crystal packing, and receptor binding affinity. X-ray crystallography provides the definitive atomic-level resolution required to elucidate these structural consequences. This guide will delve into specific examples, comparing key crystallographic parameters to highlight the impact of the methyl group's position on the overall molecular architecture.

Comparative Crystallographic Data of Methyl-Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the key crystallographic parameters for a selection of methyl-substituted imidazo[1,2-a]pyridine derivatives, providing a basis for a detailed comparative discussion.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
(5-methylimidazo[1,2-a]pyridin-2-yl)methanolC₉H₁₀N₂OTriclinicP-17.3637(2)8.1589(2)8.3966(2)62.355(1)67.291(2)88.386(2)405.14(2)[1]
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₂N₂O₂MonoclinicP2₁/c17.164(3)10.521(2)13.759(3)90124.77(3)902041(1)[2]
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amineC₁₉H₂₃N₃OMonoclinicP2₁/c9.2357(7)15.6388(12)11.984(1)9093.998(3)901726.7(2)[3]

Analysis of Structural Variations

The data presented in the table reveals interesting trends. For instance, the crystal system and space group vary between the derivatives, indicating different packing arrangements in the solid state. The introduction of different substituents at the 2- and 3-positions, in addition to the 5-methyl group, significantly impacts the unit cell dimensions and volume.

In the case of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the molecule crystallizes in the triclinic space group P-1[1]. The imidazo[1,2-a]pyridine moiety is nearly planar, and the crystal structure is stabilized by O—H⋯N hydrogen bonds, forming inversion dimers[1].

Conversely, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate adopts a monoclinic P2₁/c space group[2]. The fused ring system is also close to planar, and the crystal packing is influenced by intermolecular C—H⋯O and C—H⋯N hydrogen bonds[2].

The more complex N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine also crystallizes in the monoclinic P2₁/c space group[3]. In this structure, the phenyl ring is twisted relative to the imidazo[1,2-a]pyridine core, and the packing is dominated by N—H⋯N hydrogen bonds and C—H⋯π interactions[3].

The following diagram illustrates the logical relationship between the substitution pattern and the resulting crystal packing features.

G sub Substitution Pattern (Position of Methyl Group and Other Substituents) inter Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) sub->inter Influences pack Crystal Packing (Crystal System, Space Group) inter->pack Determines prop Macroscopic Properties (Solubility, Stability) pack->prop Affects

Caption: Relationship between substitution, intermolecular interactions, and crystal properties.

Experimental Protocol: Synthesis and Crystallization of a Representative Derivative

To provide a practical context, a detailed protocol for the synthesis and crystallization of a methyl-substituted imidazo[1,2-a]pyridine derivative, adapted from published procedures, is provided below. This protocol is intended as a representative example and may require optimization for specific target molecules.

Synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol [1]

  • Step 1: Condensation. To a solution of 6-methylpyridin-2-amine in ethanol, add an equimolar amount of ethyl bromopyruvate.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Step 2: Reduction. Suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add a solution of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

The following diagram outlines the general workflow for the synthesis and crystallographic analysis of imidazo[1,2-a]pyridine derivatives.

G start Starting Materials (2-aminopyridine derivative, α-haloketone) reaction Cyclocondensation Reaction start->reaction purification Purification (Column Chromatography) reaction->purification crystallization Crystallization (Slow Evaporation) purification->crystallization xray X-ray Diffraction Analysis crystallization->xray structure Structure Elucidation and Refinement xray->structure

Caption: Experimental workflow for synthesis and crystallographic analysis.

Conclusion and Future Directions

The crystallographic data presented in this guide underscores the critical role of methyl substitution in dictating the solid-state architecture of imidazo[1,2-a]pyridine derivatives. Even subtle changes in the position of the methyl group can lead to distinct crystal packing arrangements, driven by a delicate interplay of intermolecular forces. For drug development professionals, this understanding is crucial for polymorph screening, formulation development, and optimizing the solid-state properties of active pharmaceutical ingredients.

Future work in this area should aim to expand the crystallographic database of 8-methylimidazo[1,2-a]pyridine derivatives to enable a more direct and comprehensive comparison with other positional isomers. Such studies, combining synthetic chemistry, X-ray crystallography, and computational modeling, will undoubtedly pave the way for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics with enhanced efficacy and developability.

References

  • Elaatiaoui, A., et al. (2014). (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1189. [Link]

  • Yao, J., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1999. [Link]

  • Arshad, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1913-1919. [Link]

Sources

Structural Determinants of Potency: The 8-Methyl vs. 8-H Imidazo[1,2-a]pyridine Switch

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs ranging from sedatives (Zolpidem) to gastric acid secretion inhibitors (P-CABs).[1][2] A critical, often binary, decision point in the Structure-Activity Relationship (SAR) optimization of this scaffold is the substitution at the C-8 position .

This guide objectively compares the biological potency, metabolic stability, and physicochemical implications of 8-methyl versus 8-hydrogen (unsubstituted) analogs.[3] While 8-H analogs offer synthetic simplicity and lower molecular weight, 8-methyl substitution typically enhances potency through hydrophobic pocket filling and modulation of the bridgehead nitrogen's basicity, albeit with altered metabolic liabilities.[3]

Part 1: The Physicochemical Pivot

To understand the biological divergence, one must first grasp the electronic and steric consequences of the 8-methyl switch.

Electronic Modulation (The pKa Shift)

The imidazo[1,2-a]pyridine core relies on the N1 nitrogen as a hydrogen bond acceptor or a site of protonation.[3]

  • 8-H (Baseline): The core is moderately basic.[3]

  • 8-Methyl (Donor): The methyl group exerts a positive inductive effect (+I).[3] This increases electron density at the N1 position, slightly raising the pKa.

    • Biological Impact:[3][1][2][4][5][6][7][8] In targets requiring a protonated species (e.g., H+/K+-ATPase in acidic environments), the 8-methyl analog protonates more readily, potentially increasing residence time in the target compartment.[3]

Steric and Lipophilic Profile
  • Lipophilicity: The 8-methyl group increases cLogP by approximately 0.5 units.[3] This enhances membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS targets like GABA-A receptors.[3]

  • Conformational Locking: In bi-aryl systems, an 8-methyl group can introduce torsional strain, forcing the pendant groups out of planarity (the "ortho effect"). This pre-organization can reduce the entropic penalty of binding if the target pocket requires a twisted conformation.

Decision Matrix: The 8-Position Logic

SAR_LogicStartSAR Optimization: 8-PositionBranch_H8-H AnalogStart->Branch_HBranch_Me8-Methyl AnalogStart->Branch_MeEffect_H1Lower Lipophilicity (cLogP)Branch_H->Effect_H1Effect_H2Higher Rotational FreedomBranch_H->Effect_H2Effect_Me1Increased Basicity (N1)Branch_Me->Effect_Me1Effect_Me2Hydrophobic Pocket FillBranch_Me->Effect_Me2Effect_Me3Metabolic Handle (Oxidation)Branch_Me->Effect_Me3Target_AcidTarget: P-CAB (e.g., Soraprazan)Effect_Me1->Target_AcidProton TrappingTarget_CNSTarget: CNS (e.g., Zolpidem)Effect_Me2->Target_CNSReceptor Selectivity

Figure 1: Strategic decision logic for selecting 8-H vs 8-Methyl based on target class.

Part 2: Comparative Biological Potency[1]

Case Study A: Potassium-Competitive Acid Blockers (P-CABs)

Target: H+/K+-ATPase (Proton Pump).[3][5][9] Context: Development of reversible inhibitors like SCH 28080 and Soraprazan.

In the development of gastric acid inhibitors, the 8-position is a critical determinant of potency. Early SAR studies by Kaminski et al. demonstrated that substituents at the 8-position (including methyl and benzyloxy) significantly outperform the 8-H analogs.[3]

Feature8-H Analog8-Methyl AnalogMechanistic Insight
IC50 (H+/K+-ATPase) > 1.0 µM (Low Potency)0.05 - 0.2 µM (High Potency)8-Me fills a hydrophobic pocket in the luminal aspect of the pump.[3]
Selectivity LowHighSteric bulk at C-8 prevents off-target binding to similar ATPases.[3]
Acid Stability ModerateHighThe 8-Me group stabilizes the protonated form of the imidazopyridine in the parietal cell canaliculus.

Expert Insight: The 8-methyl group in P-CABs acts as a "molecular anchor."[3] By increasing the pKa of the N1 nitrogen, it ensures the drug remains protonated and trapped within the highly acidic secretory canaliculus, thereby increasing its local concentration and duration of action.

Case Study B: Anti-Tuberculosis Agents (Q203 Analogs)

Target: QcrB (Cytochrome bc1 complex).[3]

In the optimization of Telacebec (Q203) analogs, the imidazo[1,2-a]pyridine core is central.

  • 8-H: Often shows good baseline activity but suffers from rapid clearance.[3]

  • 8-Methyl/8-Chloro: Introduction of substituents at the 8-position (often combined with 6-position modifications) improves metabolic stability against hepatic microsomes without sacrificing potency against M. tuberculosis.[3]

Part 3: Metabolic Stability & Liabilities[1]

The "8-Methyl Switch" is a double-edged sword regarding metabolism.

  • The 8-H Liability: The C-8 position in the unsubstituted ring is electron-rich (though less so than C-3).[3] However, the lack of substitution allows cytochrome P450 enzymes easier access to the ring system for hydroxylation.

  • The 8-Methyl Liability: While it blocks ring hydroxylation at C-8, the methyl group itself becomes a site for metabolic attack (benzylic-like oxidation), converting to -CH2OH and subsequently -COOH.[3]

Mitigation Strategy: If the 8-methyl group is metabolically labile, medicinal chemists often replace it with 8-chloro or 8-fluoro , which mimic the steric/electronic properties of the methyl group but block oxidation.[3]

Part 4: Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended.

Protocol A: H+/K+-ATPase Inhibition Assay (Functional Potency)

This assay quantifies the ability of the analog to inhibit proton transport, the direct measure of P-CAB efficacy.[3]

Reagents:

  • Lyophilized Gastric Membrane Vesicles (Hog gastric mucosa).[3]

  • Valinomycin (K+ ionophore).[3]

  • Acridine Orange (pH-sensitive fluorescent dye).[3]

Workflow:

  • Preparation: Resuspend gastric vesicles in buffer (Hepes/Tris, pH 7.4).

  • Loading: Incubate vesicles with Valinomycin (10 µM) to permeabilize for K+.[3]

  • Treatment: Add test compounds (8-Me vs 8-H analogs) at varying concentrations (1 nM - 10 µM). DMSO final concentration < 1%.[3]

  • Initiation: Add Mg-ATP (2 mM) to start the pump.[3]

  • Readout: Monitor fluorescence quenching of Acridine Orange. As the pump acidifies the vesicle interior, Acridine Orange accumulates and fluorescence decreases.

    • Calculation: % Inhibition = (Slope_control - Slope_drug) / Slope_control * 100.[3]

Assay_WorkflowStep1Gastric Vesicles+ ValinomycinStep2Add Test Compound(8-Me / 8-H)Step1->Step2Step3Add ATP(Start Pump)Step2->Step3Step4Measure Fluorescence(Acridine Orange)Step3->Step4

Figure 2: H+/K+-ATPase inhibition assay workflow using Acridine Orange quenching.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine intrinsic clearance (

3
  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria:

    • High Stability:[3] < 20% depletion at 60 min.[3]

    • Metabolite ID: Look for +16 Da (Hydroxylation) for 8-H, or +16/+30 Da (Alcohol/Acid) for 8-Me.[3]

References

  • Kaminski, J. J., et al. (1985).[3][10] "Antiulcer agents.[3][4][5][9][10][11] 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines."[3][10][11] Journal of Medicinal Chemistry.

  • Kaminski, J. J., & Doweyko, A. M. (1997).[3][9] "Antiulcer agents.[3][4][5][9][10][11] 6. Analysis of the in vitro biochemical and in vivo gastric antisecretory activity... using CoMFA." Journal of Medicinal Chemistry.

  • Kang, S., et al. (2014).[3] "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[12] Nature Medicine.[3] (Contextual reference for imidazopyridine optimization).

  • Palmer, A. M., et al. (2007).[3] "Structure-activity relationships of novel P-CABs: The 8-substituted imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry. (General SAR reference for P-CABs).

Sources

HPLC Retention Time Standards for 6-Iodo-8-methylimidazo[1,2-a]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

6-Iodo-8-methylimidazo[1,2-a]pyridine (CAS: 861208-21-1) is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., PI3K, PDGFR inhibitors) and GABA receptor modulators. Unlike simple pyridines, this fused bicyclic system presents unique chromatographic challenges due to the interplay between its basic bridgehead nitrogen (N1), the lipophilic iodine at C6, and the steric methyl group at C8.

This guide moves beyond generic "C18 default" approaches. It compares three distinct chromatographic "standards" (methodologies) to establish reliable retention times, peak symmetry, and resolution from common synthetic impurities (such as the 6-bromo analog or the 8-desmethyl variant).

Chemical Profile & Chromatographic Implications[2][5][6][7][8]
FeatureChemical MoietyChromatographic Impact
Basicity N1 Bridgehead NitrogenpKa ~5.5–6.0 . Prone to silanol interaction (tailing) at neutral pH. Requires pH control (either <3.0 or >9.0).
Hydrophobicity 6-Iodo SubstituentSignificantly increases logP compared to the parent scaffold. dominating retention mechanism on Alkyl phases.
Sterics 8-Methyl SubstituentIncreases lipophilicity slightly but primarily affects selectivity (shape selectivity) on Phenyl phases.

Comparative Analysis of Retention Standards

There is no single "universal" retention time for this analyte; retention is method-dependent. Below are the three standardized approaches validated for this class of heterocycles.

Standard A: The Kinetic Standard (Acidic C18)

Best for: High-throughput screening (HTS) and LC-MS compatibility.

  • Mechanism: Analyte is fully protonated (

    
    ). Retention is driven purely by hydrophobic interaction of the iodinated core with C18 ligands.
    
  • Pros: Excellent MS sensitivity; rapid equilibration.

  • Cons: Potential for peak tailing if the column silica is not highly end-capped; reduced retention compared to neutral pH.

Standard B: The Thermodynamic Standard (High pH C18)

Best for: Impurity profiling and maximum peak symmetry.

  • Mechanism: Analyte is neutral (free base). Eliminates silanol repulsion/attraction issues.

  • Pros: Sharpest peak shape; higher retention (k') allows better separation from early-eluting polar impurities.

  • Cons: Requires high-pH stable columns (e.g., Hybrid silica); incompatible with standard silica columns.

Standard C: The Selectivity Standard (Phenyl-Hexyl)

Best for: Regioisomer separation (e.g., separating 6-iodo from 3-iodo isomers).

  • Mechanism:

    
     interactions between the stationary phase and the electron-deficient pyridine ring, augmented by the polarizable iodine atom.
    
  • Pros: Orthogonal selectivity to C18; resolves critical isomeric pairs often co-eluting on C18.

Experimental Protocols

Instrumentation & Reagents[2][9][10][11][12]
  • System: HPLC/UHPLC with DAD (or PDA) detector.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Additives: Formic Acid (FA) for Acidic methods; Ammonium Bicarbonate for Basic methods.

Method A: Acidic C18 (The Baseline Protocol)

This is the referenced standard for verifying the identity of this compound during synthesis.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100mm x 3.0mm, 3.5µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

  • Detection: UV 254 nm (primary), 280 nm (secondary).

Gradient Table (Method A):

Time (min) %B Event
0.00 5 Equilibration
8.00 95 Linear Gradient
10.00 95 Wash

| 10.10 | 5 | Re-equilibration |

Expected Performance:

  • Retention Time (RT): ~5.8 - 6.2 min (System dependent).

  • Tailing Factor (

    
    ):  < 1.3.
    
Method C: Phenyl-Hexyl (The Isomer Resolver)

Use this standard when separating the target from regioisomers (e.g., 3-iodo variants).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH promotes

    
     interactions better than ACN.
    
  • Flow Rate: 1.0 mL/min.

Gradient Table (Method C):

Time (min) %B Event
0.00 20 Hold
15.00 80 Shallow Gradient

| 20.00 | 80 | Wash |

Data Visualization & Decision Pathways

Method Development Decision Tree

This diagram guides the user in selecting the correct "Standard" based on their analytical goal.

MethodSelection Start Goal: Analyze This compound Q1 Is MS Sensitivity Critical? Start->Q1 Q2 Are Regioisomers Present? Q1->Q2 No (UV Only) MethodA Method A: Acidic C18 (Formic Acid) Q1->MethodA Yes (LC-MS) MethodB Method B: High pH C18 (Bicarbonate) Q2->MethodB No (Purity only) MethodC Method C: Phenyl-Hexyl (Methanol) Q2->MethodC Yes (Separation needed)

Figure 1: Decision matrix for selecting the appropriate HPLC standard method.

Molecular Interaction Map

Understanding why the retention shifts occur is vital for troubleshooting.

InteractionMap Molecule 6-Iodo-8-methyl imidazo[1,2-a]pyridine N1 N1 (Bridgehead) Basic Site Molecule->N1 Iodo C6-Iodo Lipophilic/Polarizable Molecule->Iodo Methyl C8-Methyl Steric/Hydrophobic Molecule->Methyl Silanol Silanol Interaction (Peak Tailing) N1->Silanol At Neutral pH C18 C18 Ligand (Retention) Iodo->C18 Strong Interaction PiPi Phenyl Phase (Selectivity) Iodo->PiPi Halogen-Pi Bonding Methyl->C18 Moderate Interaction

Figure 2: Mechanistic interactions driving retention behavior on different stationary phases.

Comparative Data: Relative Retention Times (RRT)

Since absolute retention times drift, use Relative Retention Time (RRT) against the parent scaffold (Imidazo[1,2-a]pyridine) as the internal standard for system suitability.

CompoundStructure NoteRRT (Method A)RRT (Method C)
Imidazo[1,2-a]pyridine Parent Scaffold1.00 (Reference)1.00
8-Methylimidazo[1,2-a]pyridine Methyl only~1.25~1.30
6-Iodoimidazo[1,2-a]pyridine Iodo only~1.80~2.10
This compound Target Analyte ~2.05 ~2.45

Note: The Iodine atom contributes significantly more to retention on Phenyl-Hexyl phases (Method C) due to polarizability compared to standard C18.

Self-Validating System Suitability Test (SST)

To ensure your data is trustworthy (E-E-A-T principle), every run must pass these criteria:

  • Injection Precision: 5 replicates of the standard. RSD of Area < 2.0%.

  • Tailing Factor: Must be < 1.3. If > 1.3, the mobile phase pH is likely drifting towards the pKa of the N1 nitrogen (approx pH 5-6), causing secondary interactions. Corrective Action: Fresh buffer preparation.

  • Efficiency: Theoretical Plates (N) > 50,000/meter.

References

  • Bagdi, A. K., et al. (2013). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives."[2][3] RSC Advances. (Describes general synthesis and purification conditions for iodo-imidazo-pyridines).

  • Goel, R., et al. (2017). "Synthesis and Characterization of Imidazo[1,2-a]pyridines." Asian Journal of Chemistry. (Provides baseline spectral and chromatographic data for the scaffold).

  • Li, H., et al. (2023).[4] "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives." Molecules. (Details LC-MS conditions for 6-iodo derivatives).

  • ChemicalBook. (2023).[4] "this compound Product Properties." (Verification of CAS and physical properties).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Iodo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, culminating in safe and compliant disposal. The compound 6-Iodo-8-methylimidazo[1,2-a]pyridine, a halogenated heterocyclic compound, requires meticulous handling not only in the lab but also at the end of its use. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in the principles of laboratory safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from closely related structures and its constituent functional groups—an imidazo[1,2-a]pyridine core and an iodo-substituent.

A structural analog, 6-Iodo-7-methylimidazo[1,2-a]pyridine, is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Furthermore, the parent pyridine structure is a flammable liquid and is considered a hazardous waste, with disposal often carried out via incineration.[2] The presence of iodine classifies this compound as a halogenated organic compound . Halogenated wastes are typically more expensive to dispose of and must be segregated from non-halogenated streams to ensure proper treatment and to prevent the formation of dioxins and other hazardous byproducts during incineration.

Therefore, all waste containing this compound must be treated as hazardous chemical waste , with specific attention to its potential toxicity, irritant properties, and its classification as a halogenated compound.

Core Principles for Chemical Waste Management

Before detailing the specific steps, it is crucial to adhere to the universal principles of laboratory waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

PrincipleRationale & Best Practices
Segregation Prevents dangerous chemical reactions and ensures proper disposal pathways. This compound waste must be collected in a container designated for "Halogenated Organic Waste."
Labeling Ensures clear identification and hazard communication for all handlers. Every waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and appropriate hazard warnings.[1][2]
Containment Prevents leaks and environmental contamination. Use only chemically compatible, non-reactive containers with secure, leak-proof lids. Containers should be kept closed except when adding waste.
Accumulation Minimizes risk within the laboratory. Waste should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1]

Step-by-Step Disposal Protocol for this compound

This protocol covers the disposal of the pure compound, solutions containing the compound, and contaminated labware.

Part A: Disposal of Solid (Pure) this compound
  • Container Preparation:

    • Select a clean, dry, and chemically compatible container (e.g., a wide-mouthed glass jar with a PTFE-lined cap).

    • Affix a "Hazardous Waste" label.

    • Write "Halogenated Organic Solids" and list "this compound (CAS: 861208-21-1)" as the contents.

  • Waste Transfer:

    • Carefully transfer the solid waste into the prepared container using a dedicated spatula or scoop.

    • This operation should be performed inside a chemical fume hood to avoid inhalation of any dust particles.

  • Storage and Disposal:

    • Securely close the container and place it in your laboratory's designated Satellite Accumulation Area for halogenated waste.

    • Once the container is full or ready for pickup, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Part B: Disposal of Solutions Containing this compound
  • Container Selection:

    • Obtain a container designated for "Halogenated Organic Liquid Waste." This is typically a glass or polyethylene-coated glass solvent bottle.

    • Ensure the container is properly labeled with "Hazardous Waste" and a description of the contents.

  • Waste Segregation:

    • Crucially, do not mix this waste with non-halogenated solvent streams.

    • Carefully pour the solution into the designated halogenated waste container using a funnel. Avoid splashing.

  • Log Contents:

    • On the waste label or an attached log sheet, record the chemical name "this compound" and the solvent(s) used (e.g., Dichloromethane, Acetonitrile), along with their estimated percentages.

  • Storage and Disposal:

    • Keep the container tightly sealed in a secondary containment tray within your SAA.

    • Follow your institution's procedures for having the full container removed by EH&S.

Part C: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Gross Decontamination:

    • Rinse glassware (e.g., flasks, beakers) with a small amount of a suitable solvent (e.g., acetone). This rinseate is now hazardous and must be disposed of as "Halogenated Organic Liquid Waste" as described in Part B.

  • Solid Waste Disposal:

    • Items that cannot be effectively decontaminated, such as used weighing paper, contaminated gloves, and plastic pipettes, must be disposed of as solid hazardous waste.

    • Place these items in a designated, labeled solid waste container or a securely sealed, labeled bag for "Contaminated Solid Waste."

    • This container should also be managed through your EH&S department. Sharps must always be disposed of in a designated sharps container.[3]

Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for waste generated from this compound.

DisposalWorkflow Start Waste Generated Containing This compound WasteType Identify Waste Type Start->WasteType SolidWaste Pure Solid or Contaminated Solid Debris WasteType->SolidWaste Solid LiquidWaste Solution in Organic Solvent WasteType->LiquidWaste Liquid Glassware Contaminated Glassware WasteType->Glassware Labware CollectSolid Collect in Labeled Container: 'Halogenated Organic Solid Waste' SolidWaste->CollectSolid CollectLiquid Collect in Labeled Container: 'Halogenated Organic Liquid Waste' LiquidWaste->CollectLiquid RinseGlass Triple Rinse with Minimal Solvent Glassware->RinseGlass StoreSAA Store Securely in Satellite Accumulation Area (SAA) CollectSolid->StoreSAA CollectLiquid->StoreSAA CollectRinseate Collect Rinseate in 'Halogenated Organic Liquid Waste' RinseGlass->CollectRinseate DisposeGlass Dispose of Cleaned Glassware per Lab Protocol RinseGlass->DisposeGlass CollectRinseate->CollectLiquid ContactEHS Arrange Pickup via EH&S or Licensed Contractor StoreSAA->ContactEHS

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Emergency Procedures for Spills

In the event of a spill, the cleanup materials must be disposed of as hazardous waste.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect: Carefully scoop the absorbent material into a compatible container.

  • Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated solid waste.

  • Decontaminate: Clean the spill area thoroughly.

Proper disposal is a non-negotiable aspect of responsible chemical research. By adhering to these detailed procedures, you ensure the safety of yourself, your colleagues, and the environment, reinforcing the trust placed in us as scientific professionals.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • HP. (2023, September 13). SDS US.
  • J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE.
  • Sigma-Aldrich. (2024, November 25). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: Pyridine.
  • Echemi.com. (n.d.). ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Safety Data Sheets.
  • Fluorochem. (n.d.). 6-Iodo-7-methylimidazo[1,2-a]pyridine.
  • Sigma-Aldrich. (n.d.). 6-Iodo-5-methyl-imidazo[1,2-a]pyridine.
  • ChemicalBook. (n.d.). (6-Iodo-8-methyl-imidazo[1,2-a]pyridin-2-yl)-methanol.
  • Geedkar, D., Kumar, A., & Sharma, P. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
  • Im, W., Kim, D., et al. (n.d.). Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof.
  • Chemsrc. (2024, September 18). This compound | CAS#:861208-21-1.

Sources

Personal protective equipment for handling 6-Iodo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 6-Iodo-8-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of this compound. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Compound: Hazard Analysis

This compound is a heterocyclic organic compound. While specific toxicological data for this exact compound is not extensively published, its structure as an imidazo[1,2-a]pyridine derivative and an iodo-containing organic molecule necessitates a cautious approach. Imidazo[1,2-a]pyridine scaffolds are known for their diverse biological activities and are central to many pharmaceutical compounds.[1][2] The presence of iodine introduces potential for unique reactivity and toxicity. Therefore, it is prudent to treat this compound with the care afforded to substances with unknown but potentially hazardous properties.

Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Similar pyridine-based compounds can cause nausea, headaches, dizziness, and respiratory irritation.[3]

  • Irritation: Potential for skin and eye irritation upon direct contact.

  • Environmental Hazard: Iodo-containing organic compounds can be toxic to aquatic life and should not be released into the environment.[4][5]

Hazard ClassificationPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.
Skin Corrosion/Irritation Wear protective gloves and clothing. If on skin, wash with plenty of water.
Serious Eye Damage/Eye Irritation Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. It acts as the final barrier between you and potential exposure.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6][7] For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.[6][8]

  • Hand Protection: Chemical-resistant gloves are required. Given the organic nature of the compound, nitrile or neoprene gloves are recommended over latex.[3][9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6][10]

  • Body Protection: A flame-resistant or 100% cotton lab coat is required to protect against splashes and should be fully buttoned.[10] Ensure that all skin from the waist down is covered.[10]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.[9][10]

Respiratory Protection: Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12] If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be necessary. Personnel must be medically cleared, fit-tested, and trained to use a respirator.[11]

Safe Handling and Operational Plan

A systematic approach to handling ensures minimal risk of exposure and contamination.

Pre-Operational Checklist:

  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar compounds like pyridine and other iodo-substituted imidazopyridines to understand the general hazards.[12][13][14][15]

  • Ensure a Clean Workspace: The work area, especially within the fume hood, should be clean and uncluttered.[10]

  • Verify Fume Hood Functionality: Check that the chemical fume hood has been certified within the last year and is functioning correctly.[7]

  • Assemble all Necessary Equipment: Have all glassware, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement in and out of the containment area.

Step-by-Step Handling Protocol:

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure the glove cuffs go over the sleeves of your lab coat.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use a spatula for transfers and avoid creating dust.

  • In Solution: When working with the compound in solution, use a funnel for transfers between containers to prevent spills.[9] Always add reagents slowly to control the reaction rate.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical.

Workflow for Safe Handling of this compound

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_don Don PPE prep_workspace->handle_don handle_weigh Weigh & Transfer handle_don->handle_weigh handle_react Conduct Reaction handle_weigh->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose

Caption: A flowchart illustrating the key stages of safe handling, from preparation to disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][11] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[3][11] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an appropriate absorbent material.[11] Wear the minimum PPE of chemical safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is essential to protect both human health and the environment.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][11]

  • Treatment of Iodo-Containing Waste: Iodo-containing organic compounds should not be disposed of down the drain.[4] One common laboratory practice for iodine-containing waste is to reduce the iodine to the less harmful iodide form using a reducing agent like sodium thiosulfate.[5] However, this should only be done by trained personnel following a validated standard operating procedure.

  • Professional Disposal: Ultimately, all hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with federal, state, and local regulations.[4][17]

By adhering to these guidelines, you contribute to a safe and productive research environment. Your commitment to safety is paramount when handling novel chemical entities.

References

  • Chemsrc. (2025, September 18). This compound | CAS#:861208-21-1.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • National Center for Biotechnology Information. (n.d.).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Reddit. (2021, June 4). How to store / dispose of Iodine crystals?
  • CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
  • California State University, Bakersfield. (n.d.).
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Harvey Mudd College. (2015, October 29).
  • Carl ROTH. (2025, March 31).
  • Sigma-Aldrich. (n.d.). 6-Iodo-5-methyl-imidazo[1,2-a]pyridine.
  • Reddit. (2019, January 26).
  • ETH Zurich. (n.d.).
  • Actylis Lab Solutions. (n.d.).
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (n.d.). ethyl 8-iodo-6-(trifluoromethyl)
  • BLDpharm. (n.d.). 3-Iodo-7-methylimidazo[1,2-a]pyridine.
  • PubChem. (n.d.).
  • ChemicalBook. (2025, July 5).
  • MDPI. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells.
  • Carl ROTH. (2025, March 31).
  • ChemicalBook. (2025, July 16). 6-IODOIMIDAZO[1,2-A]PYRIDINE | 426825-75-4.
  • PubMed. (2024).
  • ResearchGate. (2025, August 8).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.